JWH 011
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-heptan-2-yl-2-methylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO/c1-4-5-6-12-19(2)28-20(3)26(24-16-9-10-18-25(24)28)27(29)23-17-11-14-21-13-7-8-15-22(21)23/h7-11,13-19H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIWIQFCDXFBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016347 | |
| Record name | JWH-011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155471-13-9 | |
| Record name | JWH-011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
JWH-011: A Technical Guide to its Chemical Structure, Properties, and Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Abstract
This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-011, a member of the naphthoylindole family. It details the compound's chemical structure, physicochemical properties, and its relationship with cannabinoid receptors CB1 and CB2. Due to a lack of specific published binding affinity and functional activity data for JWH-011, this document leverages data from its close structural analog, JWH-004, and established structure-activity relationships to infer its pharmacological profile. Detailed experimental protocols for assessing receptor binding and a plausible synthetic pathway are described. Furthermore, this guide illustrates the canonical signaling cascade initiated by cannabinoid receptor activation, providing essential context for its mechanism of action.
Chemical Identity and Physicochemical Properties
JWH-011 is a synthetic cannabinoid characterized by a 2-methylindole core structure.[1] It was synthesized as part of the extensive research by Dr. John W. Huffman's group. Its core chemical identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone | [1] |
| Synonyms | JWH-011 | [1] |
| CAS Number | 155471-13-9 | [1] |
| Molecular Formula | C₂₇H₂₉NO | [1] |
| Molecular Weight | 383.5 g/mol | [1] |
| Chemical Structure | (See Figure 1) | |
| Purity (Typical) | ≥98% | [1] |
| Common Formulation | A solution in methanol | [1] |
Figure 1. 2D Chemical Structure of JWH-011.
Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Selectivity | Reference |
| JWH-004 (Analog) | CB1 | 48 ± 13 | CB2 (12x) | [1][2] |
| CB2 | 4.02 ± 1.5 | [1][2] | ||
| JWH-011 | CB1 | Data not available | Data not available | |
| CB2 | Data not available |
Structure-Activity Relationship (SAR) Insight: Research into the SAR of 2-methylindole cannabinoids has shown that methylation at the 2-position of the indole core generally results in a 2- to 4-fold decrease in binding affinity and in vivo potency when compared to their unmethylated counterparts.[3] Based on this principle, it can be inferred that the Kᵢ values for JWH-011 would likely be higher (indicating lower affinity) than those reported for JWH-004.
Synthesis Pathway
A plausible synthetic route for JWH-011 follows established methods for creating N-alkyl-3-naphthoylindoles. The process can be conceptualized as a two-step synthesis.
Cannabinoid Receptor Signaling Pathway
As an agonist at cannabinoid receptors, JWH-011 is presumed to initiate a signal transduction cascade typical for these G-protein coupled receptors (GPCRs). The binding of an agonist like JWH-011 to the CB1 or CB2 receptor, which are coupled to inhibitory G-proteins (Gᵢ/Gₒ), triggers a series of intracellular events. This cascade primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of various ion channels. Additionally, signaling occurs through the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for Kᵢ Determination
This protocol describes a standard procedure for determining the binding affinity (Kᵢ) of a test compound like JWH-011 by measuring its ability to displace a known radioligand from the CB1 or CB2 receptor.
References
JWH-011: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to JWH-011
JWH-011, or [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone, is a member of the extensive JWH series of synthetic cannabinoids. These compounds were initially developed as research tools to explore the cannabinoid receptor system. Structurally, JWH-011 is a naphthoylindole, characterized by a naphthalene ring linked by a ketone to an indole core, which bears an N-alkyl side chain. This structure facilitates interaction with the CB1 and CB2 cannabinoid receptors.
Cannabinoid Receptor Binding Affinity
The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Lower Kᵢ values indicate higher binding affinity.
While specific Kᵢ values for JWH-011 are not prominently available, data from its close structural analogs, JWH-004 and JWH-015, provide strong indications of its likely binding profile. JWH-011 is the N-(1-methylhexyl) analog of JWH-004, which is the N-hexyl, 2-methyl indole. This structural similarity suggests that JWH-011 likely exhibits a preference for the CB2 receptor over the CB1 receptor.
Data Presentation: Binding Affinities of JWH-011 Analogs
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Selectivity |
| JWH-004 | CB1 | 48 ± 13 | CB2 (12x) |
| CB2 | 4 ± 1.5 | ||
| JWH-015 | CB1 | 164 ± 22 | CB2 (12x) |
| CB2 | 13.8 ± 4.6 |
Data sourced from publicly available cannabinoid research data.
Functional Activity at Cannabinoid Receptors
JWH-011 is classified as a cannabinoid receptor agonist, meaning it not only binds to the receptors but also activates them to elicit a biological response. This activation is typically measured through functional assays that assess the downstream consequences of receptor binding, such as G-protein activation or modulation of adenylyl cyclase activity. The potency of an agonist is determined by its EC₅₀ value (the concentration required to produce 50% of the maximal effect), while its efficacy (Eₘₐₓ) describes the maximum response it can produce relative to a known full agonist.
Based on the pharmacology of the JWH series, JWH-011 is presumed to act as a full agonist at the CB2 receptor and potentially as a partial or weaker agonist at the CB1 receptor.
G-Protein Coupled Signaling Pathway
Cannabinoid receptors CB1 and CB2 are members of the G-protein coupled receptor (GPCR) superfamily. They are primarily coupled to the inhibitory G-protein, Gαi/o. Upon activation by an agonist like JWH-011, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein.
The activated Gαi/o-GTP subunit and the Gβγ dimer then dissociate and interact with various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The primary action of the activated Gαi/o subunit is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.
-
Activation of MAP Kinase Pathway: The Gβγ dimer can also activate other signaling cascades, including the mitogen-activated protein (MAP) kinase pathway (e.g., ERK1/2), which is involved in regulating gene expression and cell proliferation.
JWH-011: A Technical Examination of Cannabinoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-011 is a synthetic cannabinoid of the naphthoylindole class, structurally analogous to other JWH compounds developed by John W. Huffman. Understanding the binding affinity of such compounds for the cannabinoid receptors, CB1 and CB2, is fundamental to elucidating their pharmacological profiles. While a comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (Ki values) for JWH-011, data for the closely related analog, JWH-004, is available and provides a valuable point of reference. This technical guide summarizes the available data for this analog, outlines the standard experimental protocols for determining cannabinoid receptor binding affinity, and presents visual representations of key experimental and logical workflows.
Data Presentation: Binding Affinity of a JWH-011 Analog
| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2 Ki ratio) |
| JWH-004 | CB1 | 48 ± 13 | 11.94 |
| CB2 | 4.02 ± 1.5 |
Data sourced from available literature on JWH-004, a close structural analog of JWH-011.[1]
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinity for cannabinoid receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., JWH-011) to displace a known radiolabeled ligand from the CB1 and CB2 receptors.
Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, commonly [³H]CP-55,940 or [³H]WIN-55,212-2.
-
Test Compound: JWH-011 dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂, 1 mM CaCl₂) and a protein carrier (e.g., 0.1% BSA) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C) to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a hypotonic buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and either:
-
Assay buffer (for total binding).
-
The non-specific binding control (for non-specific binding).
-
A concentration range of the test compound (for competition binding).
-
-
Incubation: The plates are incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competition binding experiment (percentage of specific binding versus log of test compound concentration) are fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Caption: Logical relationship of JWH-011 binding to CB1 and CB2 receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
In Vitro Characterization of JWH-011 Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-011, a synthetic cannabinoid of the naphthoylindole class, is structurally analogous to other well-characterized JWH compounds. While direct in vitro metabolism studies on JWH-011 are not extensively available in current literature, a comprehensive understanding of its likely metabolic fate and the biological activity of its metabolites can be extrapolated from data on its close analogs, primarily JWH-018. This guide synthesizes the established methodologies for the in vitro characterization of JWH-series synthetic cannabinoids and provides an inferred metabolic pathway for JWH-011. The primary metabolic transformations are expected to involve cytochrome P450 (CYP) mediated oxidation, leading to hydroxylated and carboxylated derivatives that may retain significant affinity and activity at cannabinoid receptors (CB1 and CB2). This document provides detailed experimental protocols, predicted metabolite structures, and their anticipated receptor binding affinities to serve as a foundational resource for researchers in forensic science, toxicology, and pharmacology.
Introduction
Synthetic cannabinoids, such as those from the JWH series, have been a significant focus of forensic and pharmacological research due to their widespread use and complex metabolic profiles. JWH-011, a 2-methylindole derivative, is an analog of JWH-004 and is known to possess high affinity for both the central CB1 and peripheral CB2 receptors. Understanding the in vitro metabolism of JWH-011 is crucial for identifying its biomarkers in biological samples and for elucidating the toxicological and pharmacological profiles of its metabolic products. This guide outlines the probable metabolic pathways of JWH-011 based on extensive research conducted on its structural relatives and provides detailed protocols for conducting in vitro metabolism and receptor binding studies.
Predicted Metabolic Pathways of JWH-011
Based on the metabolism of structurally similar compounds like JWH-018, the in vitro metabolism of JWH-011 is anticipated to proceed primarily through Phase I oxidation reactions catalyzed by cytochrome P450 enzymes, followed by Phase II glucuronidation. The major CYP isozymes implicated in the metabolism of JWH-series compounds include CYP2C9 and CYP1A2, with minor contributions from other isoforms.[1]
The primary metabolic reactions are predicted to be:
-
Hydroxylation: The addition of hydroxyl groups can occur at various positions on the molecule, including the indole ring, the naphthoyl ring, and the N-alkyl chain. Monohydroxylated and dihydroxylated metabolites are commonly observed for related compounds.[2]
-
Carboxylation: Oxidation of the terminal methyl group of the N-alkyl chain can lead to the formation of a carboxylic acid metabolite.
-
N-Dealkylation: Cleavage of the N-alkyl chain is another potential metabolic route.
-
Glucuronidation: The hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid to form more water-soluble compounds for excretion.[2]
dot
Caption: Predicted metabolic pathway of JWH-011.
Quantitative Data: Predicted Receptor Binding Affinities
The metabolites of JWH compounds often retain significant biological activity. Monohydroxylated metabolites of JWH-018, for instance, have been shown to bind to CB1 and CB2 receptors with high affinity, sometimes even greater than the parent compound.[1][3] It is therefore highly probable that the hydroxylated metabolites of JWH-011 will also be potent cannabinoid receptor agonists. The carboxylated metabolites, however, typically show significantly reduced or no affinity for these receptors.[4]
Table 1: Predicted Cannabinoid Receptor (CB1 & CB2) Binding Affinities (Ki) of JWH-011 and its Metabolites
| Compound | Predicted CB1 Ki (nM) | Predicted CB2 Ki (nM) | Rationale |
| JWH-011 | High (similar to JWH-004: 48 nM) | High (similar to JWH-004: 4.02 nM) | Analogous to JWH-004.[5] |
| Hydroxylated Metabolites | High (in the range of 1-50 nM) | High (in the range of 1-50 nM) | Based on data for JWH-018 metabolites.[1][3] |
| Carboxylated Metabolite | Low to negligible (>1000 nM) | Low to negligible (>1000 nM) | Based on data for JWH-018 metabolites.[4] |
| N-Dealkylated Metabolite | Moderate to High | Moderate to High | Activity depends on the remaining structure. |
Experimental Protocols
In Vitro Metabolism Using Human Liver Microsomes (HLMs)
This protocol describes a general procedure for identifying the metabolites of JWH-011 produced by human liver microsomes.
Materials:
-
JWH-011
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of JWH-011 in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM protein, and the JWH-011 substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method to identify and quantify the metabolites.
dot
Caption: Workflow for in vitro metabolism study.
Cannabinoid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of JWH-011 and its metabolites for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
JWH-011 and its synthesized metabolites
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds (JWH-011 and its metabolites).
-
In a 96-well plate, combine the receptor-expressing cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compounds.
-
Incubate the plate at 30°C for a specified time (e.g., 90 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the amount of bound radioligand using a liquid scintillation counter.
-
Calculate the Ki values from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
dot
Caption: Workflow for receptor binding assay.
Conclusion
While direct experimental data for JWH-011 metabolism is limited, a robust framework for its in vitro characterization can be established based on the extensive research on its structural analogs. The predicted metabolic pathways, primarily involving CYP-mediated hydroxylation and carboxylation, and the anticipated high receptor affinity of the resulting hydroxylated metabolites, provide a strong foundation for future research. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to investigate the metabolism and pharmacology of JWH-011 and other novel synthetic cannabinoids. Such studies are essential for the development of reliable analytical methods for forensic identification and for a comprehensive understanding of the potential health risks associated with these substances.
References
- 1. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Profile of JWH-011 and its Naphthoylindole Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacological characteristics of JWH-011, a synthetic cannabinoid of the naphthoylindole class. Due to the limited public data specifically on JWH-011, this guide establishes its profile through a comprehensive analysis of its structural analogs, including JWH-004, JWH-018, and others. The focus is on receptor binding affinity, functional activity, structure-activity relationships (SAR), and the key experimental protocols used for their characterization.
Introduction to JWH-011
JWH-011 is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole family, a class of compounds extensively synthesized by Dr. John W. Huffman's laboratory for research into the endocannabinoid system.[1] Structurally, JWH-011 is an N-(1-methylhexyl)-3-(1-naphthoyl)indole. It is a direct analog of JWH-004, which features an N-hexyl chain and a 2-methylindole core.[2] Like other compounds in this series, JWH-011 and its analogs primarily exert their effects through interaction with the cannabinoid receptors CB1 and CB2.[3] The CB1 receptor is predominantly found in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is primarily located in the immune system.[4]
Pharmacological Data
The pharmacodynamic profile of JWH-series compounds is defined by their high affinity and efficacy at cannabinoid receptors. Most compounds in this class act as full agonists, in contrast to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which is a partial agonist.[5] This property often results in higher potency and a more intense physiological response.
Binding affinity, typically expressed as the inhibition constant (Kᵢ), measures how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. While specific Kᵢ values for JWH-011 are not widely published, data from its close structural analogs provide a strong predictive framework. JWH-011 is analogous to JWH-004, which demonstrates high affinity for both CB1 and CB2 receptors.[2] The following table summarizes the binding affinities for several key JWH naphthoylindole analogs.
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) of JWH Analogs
| Compound | N-Alkyl Chain | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity |
|---|---|---|---|---|
| JWH-004 | Hexyl (2-methylindole) | 48 ± 13 | 4.0 ± 1.5 | 12x for CB2 |
| JWH-007 | Pentyl (2-methylindole) | 9.5 ± 4.5 | 2.9 ± 2.6 | 3.3x for CB2 |
| JWH-015 | Propyl (2-methylindole) | 164 ± 22 | 13.8 ± 4.6 | 12x for CB2 |
| JWH-018 | Pentyl | 9.0 ± 5.0 | 2.9 ± 2.6 | 3.1x for CB2 |
| JWH-019 | Hexyl | 9.8 ± 2.0 | 5.55 ± 2.0 | 1.77x for CB2 |
| JWH-073 | Butyl | 8.9 ± 1.8 | 38 ± 24 | - |
| JWH-122 | Pentyl (4-methylnaphthoyl) | 0.69 | 0.28 | 2.5x for CB2 |
| JWH-210 | Pentyl (4-ethylnaphthoyl) | 0.46 | 0.69 | - |
Data sourced from multiple studies.[4][5][6]
Functional assays measure the biological response produced by a ligand upon binding to its receptor. This is often quantified by the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ). JWH compounds are typically potent and highly efficacious agonists at both CB1 and CB2 receptors.[5][7]
Table 2: Functional Activity (EC₅₀) of JWH-018
| Compound | Assay Type | Receptor | EC₅₀ (nM) |
|---|---|---|---|
| JWH-018 | G-Protein Activation | Human CB1 | 102 |
| JWH-018 | G-Protein Activation | Human CB2 | 133 |
Data sourced from Wikipedia, citing primary literature.[5]
Signaling Pathways
Upon binding by an agonist like JWH-011, CB1 and CB2 receptors initiate intracellular signaling cascades. These receptors are G-protein-coupled receptors (GPCRs) that primarily couple to the Gᵢ/Gₒ family of heterotrimeric G-proteins.[8] Activation leads to the dissociation of the G-protein subunits, triggering downstream effects including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of various ion channels.[8]
Structure-Activity Relationships (SAR)
The pharmacological activity of naphthoylindoles is highly dependent on their chemical structure. Key structural modifications influence both binding affinity and functional potency.[3]
-
N-Alkyl Chain (R1): The length of the alkyl chain at the N1 position of the indole ring is critical. Optimal CB1 receptor affinity is typically observed with chains of four to six carbons (butyl, pentyl, hexyl).[1] Shorter or longer chains generally lead to a decrease in affinity.
-
Indole Ring Substituents (R2): Adding a methyl group at the 2-position of the indole ring can modulate selectivity between CB1 and CB2 receptors. For instance, JWH-015 (a 2-methyl analog) shows increased selectivity for the CB2 receptor.[4]
-
Naphthoyl Group Substituents (R3): Modifications to the naphthoyl ring can significantly enhance potency. Adding small alkyl groups (e.g., methyl in JWH-122, ethyl in JWH-210) at the 4-position of the naphthalene ring dramatically increases binding affinity at both receptors.[3] Halogenation of the naphthoyl group also alters activity, with the effect being position-dependent.[9]
Key Experimental Protocols
The characterization of JWH-011 and its analogs relies on standardized in vitro assays to determine receptor binding and functional activity.
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Principle: An unlabeled test compound (e.g., JWH-011) competes with a known radiolabeled ligand (e.g., [³H]CP55,940) for binding to CB1 or CB2 receptors present in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[10]
-
Materials:
-
Receptor Source: Membrane homogenates from cells (e.g., HEK293, CHO) stably expressing human CB1 or CB2 receptors, or from rodent brain tissue.[11]
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP55,940 (agonist) or [³H]SR141716A (antagonist).
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).
-
Test Compound: JWH-011 or its analog, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Methodology:
-
Incubation: In assay tubes, combine the receptor membrane preparation, the radioligand (at a fixed concentration near its Kₔ), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[11]
-
Termination & Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀. Calculate the Kᵢ using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
This assay measures the functional activation of G-proteins following agonist binding to a GPCR, providing a measure of a compound's efficacy and potency.
-
Principle: In the inactive state, the Gα subunit of a G-protein is bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP, activating the G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is directly proportional to the level of G-protein activation by the agonist.[10]
-
Materials:
-
Receptor Source: Membrane homogenates expressing the CB1 or CB2 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP (to ensure G-proteins are in an inactive state prior to stimulation), unlabeled GTPγS (for determining non-specific binding).
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl).
-
Test Compound: JWH-011 or its analog, serially diluted.
-
-
Methodology:
-
Pre-incubation: Incubate membranes with GDP to ensure a basal state.
-
Incubation: Add the test compound at various concentrations to the membrane/GDP mixture, followed by the addition of [³⁵S]GTPγS.
-
Equilibration: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Termination & Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Quantification: Wash filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding to determine specific binding. Plot the stimulated specific binding against the log concentration of the agonist to generate a dose-response curve. From this curve, determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to a standard full agonist.
Conclusion
JWH-011 and its naphthoylindole analogs represent a class of potent, high-efficacy synthetic cannabinoid receptor agonists. Their pharmacological profile is characterized by high nanomolar to sub-nanomolar binding affinities for both CB1 and CB2 receptors, often with some selectivity for the CB2 receptor. Functionally, they behave as full agonists, potently activating G-protein signaling cascades. The structure-activity relationship for this class is well-defined, with the N-alkyl chain length and substitutions on the naphthoyl moiety being critical determinants of activity. The experimental protocols outlined herein provide the standard framework for the continued characterization of these and other novel synthetic cannabinoids.
References
- 1. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JWH-018 - Wikipedia [en.wikipedia.org]
- 6. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]
- 7. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 11. Exploring determinants of agonist efficacy at the CB1 cannabinoid receptor: Analogues of the synthetic cannabinoid receptor agonist EG‐018 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of JWH-011 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of JWH-011, a synthetic cannabinoid of significant interest in forensic and pharmacological research. Due to its highly lipophilic nature, JWH-011 exhibits good solubility in a range of organic solvents. This document summarizes the available qualitative and semi-quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visualization of its primary signaling pathway.
Core Data Presentation: JWH-011 Solubility
Precise quantitative solubility data for JWH-011 in various organic solvents is not extensively documented in publicly available literature. However, based on information from chemical suppliers and analytical studies of related compounds, a qualitative and semi-quantitative solubility profile can be established. JWH-011 is frequently supplied as a solution in methanol, indicating good solubility in this solvent. The following table summarizes the known and inferred solubility of JWH-011 and related synthetic cannabinoids in common organic solvents.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | JWH-011 Solubility | Notes and Observations for Related Synthetic Cannabinoids |
| Methanol | CH₃OH | 32.7 | Soluble[1][2] | Stock solutions of related synthetic cannabinoids are commonly prepared in methanol. |
| Ethanol | C₂H₅OH | 24.5 | Soluble | For the related compound JWH-073, solubility is reported to be approximately 20 mg/mL. |
| Acetonitrile | CH₃CN | 37.5 | Soluble | Stock solutions of various synthetic cannabinoids are often prepared in acetonitrile at concentrations of 1 mg/mL or 100 µg/mL[3][4]. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Soluble | For the related compound JWH-250 5-hydroxyindole metabolite, solubility is reported to be 15 mg/mL[5]. Many small organic molecules are dissolved in DMSO for biological assays[6]. |
| Chloroform | CHCl₃ | 4.8 | Soluble | Used for the extraction of synthetic cannabinoids from biological matrices, indicating good solubility[7]. |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble | Utilized in the extraction and as a mobile phase component for the analysis of synthetic cannabinoids. |
Note: The solubility of chemical compounds is dependent on various factors, including temperature and the purity of both the solute and the solvent. The information presented here is for guidance and should be confirmed experimentally for specific applications.
Experimental Protocols for Solubility Determination
For researchers seeking to quantify the solubility of JWH-011, two common experimental approaches are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay Protocol
This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.
Objective: To rapidly determine the apparent solubility of JWH-011 in an aqueous or organic solvent system.
Materials:
-
JWH-011 solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV detection)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader with UV-Vis spectrophotometer or nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of JWH-011 in DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the JWH-011 DMSO stock solution with the chosen organic solvent or PBS to achieve a range of final concentrations.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) on a plate shaker for a set period (e.g., 2 hours) to allow for precipitation to occur[8].
-
Detection:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit[9].
-
UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant in a UV-transparent plate at the λmax of JWH-011. The highest concentration that does not show precipitation is taken as the kinetic solubility[10].
-
Thermodynamic (Shake-Flask) Solubility Assay Protocol
This method determines the equilibrium solubility of a compound and is considered the "gold standard".
Objective: To determine the equilibrium solubility of JWH-011 in a specific organic solvent at a defined temperature.
Materials:
-
JWH-011 solid
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector
Procedure:
-
Sample Preparation: Add an excess amount of solid JWH-011 to a glass vial containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached[11].
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Prepare a series of standard solutions of JWH-011 of known concentrations in the same solvent. Analyze both the filtered supernatant and the standard solutions using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of JWH-011 in the filtered supernatant, which represents the thermodynamic solubility[12].
Mandatory Visualization: Signaling Pathways and Experimental Workflow
JWH-011 Signaling Pathway
JWH-011 acts as an agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2)[1]. The primary psychoactive effects are mediated through the activation of the CB1 receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway following CB1 receptor activation by an agonist like JWH-011.
Experimental Workflow for Thermodynamic Solubility Determination
The following diagram outlines the logical steps for determining the thermodynamic solubility of JWH-011 using the shake-flask method.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. evotec.com [evotec.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Unveiling the Pyrolytic Landscape of JWH-011: A Technical Guide to its Thermal Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal degradation profile of the synthetic cannabinoid JWH-011. As the primary route of administration for many synthetic cannabinoids is through inhalation via smoking, understanding the pyrolytic products formed at high temperatures is crucial for assessing the full toxicological and pharmacological impact of these substances. This document provides a comprehensive overview of the anticipated thermal decomposition pathways of JWH-011, based on established fragmentation patterns of structurally similar analogs, detailed experimental methodologies for analysis, and a quantitative summary of expected degradation products.
Predicted Thermal Degradation Pathways of JWH-011
The thermal degradation of JWH-011 is anticipated to proceed through three primary pathways, consistent with those observed for JWH-018 and other naphthoylindoles.[1][2] These pathways involve the cleavage of the molecule at its most vulnerable bonds under thermal stress.
The primary degradation routes are:
-
Cleavage of the N-alkyl chain: This pathway involves the loss of the pentyl group attached to the indole nitrogen.
-
Cleavage on either side of the carbonyl bridge: This results in the formation of indole and naphthalene-based fragments.
-
Rearrangement and fragmentation of the indole and naphthalene rings: At higher temperatures, further fragmentation of the core ring structures can occur.
A diagram illustrating these predicted pathways is provided below.
Caption: Predicted major thermal degradation pathways of JWH-011.
Quantitative Analysis of Predicted Degradation Products
The following table summarizes the predicted thermal degradation products of JWH-011. The identification of these products is based on the analysis of JWH-018 and other similar synthetic cannabinoids.[1][2] The relative abundance of these products can vary depending on the pyrolysis temperature and conditions.
| Predicted Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Anticipated Precursor Fragment |
| (4-ethylnaphthalen-1-yl)(1H-indol-3-yl)methanone | C21H15NO | 297.35 | JWH-011 (N-dealkylation) |
| 1-pentyl-1H-indole | C13H17N | 187.28 | JWH-011 (Carbonyl cleavage) |
| 4-ethyl-1-naphthoic acid | C13H12O2 | 200.23 | Oxidation of 4-ethyl-1-naphthoyl radical |
| 4-ethylnaphthalene | C12H12 | 156.22 | Decarbonylation of 4-ethyl-1-naphthoyl radical |
| Indole | C8H7N | 117.15 | Further fragmentation |
| Naphthalene | C10H8 | 128.17 | Further fragmentation |
Experimental Protocols
The methodologies employed for the study of synthetic cannabinoid thermal degradation typically involve a simulated smoking apparatus coupled with gas chromatography-mass spectrometry (GC-MS) for the separation and identification of the pyrolytic products.[1][2]
Pyrolysis Apparatus: In-House Smoking Simulator
A commonly utilized setup for simulating the smoking of synthetic cannabinoids is an in-house constructed smoking simulator.[2]
-
Apparatus: The apparatus generally consists of a quartz tube connected to a series of cold traps. The synthetic cannabinoid, often impregnated on an herbal substrate, is placed within the quartz tube.
-
Pyrolysis Conditions: The sample is heated using a flame or a controlled heating element to temperatures ranging from 500 to 900°C to simulate smoking conditions.
-
Sample Collection: A vacuum is applied to draw the smoke through the cold traps, which are typically filled with a solvent such as methanol to capture the volatile and semi-volatile degradation products.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
The collected solvent containing the pyrolytic products is then analyzed by GC-MS.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Perkin Elmer Clarus 500 GC with a Clarus SQ8T MS) is a typical instrument configuration.[2]
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as a Restek Rxi®-5Sil (30 m x 0.25 mm x 0.5 µm), is commonly used for the separation of the analytes.[2]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]
-
Oven Program: A temperature gradient is employed to ensure the separation of compounds with a wide range of boiling points. A representative program starts at 100°C, ramps to 320°C, and holds for a period.[2]
-
-
Mass Spectrometry Detection:
-
Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.
-
Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of approximately 40-500 to detect a broad range of potential degradation products.[2]
-
Identification: The identification of the degradation products is achieved by comparing their mass spectra and retention times with those of known reference standards or by interpretation of the fragmentation patterns and comparison to spectral libraries.
-
The following diagram illustrates a typical experimental workflow for the analysis of synthetic cannabinoid thermal degradation products.
Caption: A typical experimental workflow for analyzing thermal degradation products.
Conclusion
This technical guide provides a predictive overview of the thermal degradation products of JWH-011, based on the established pyrolytic behavior of its close structural analog, JWH-018. The anticipated degradation pathways involve N-dealkylation and cleavage of the carbonyl bridge, leading to a variety of smaller, potentially pharmacologically active and toxic compounds. The detailed experimental protocols outlined herein provide a robust framework for the empirical investigation and confirmation of these predicted products. Further research, specifically on the pyrolysis of JWH-011, is essential to definitively characterize its thermal decomposition profile and to fully assess the associated risks of its use.
References
JWH-011: A Technical Guide for Researchers
An In-depth Examination of the Synthetic Cannabinoid JWH-011, Including its Physicochemical Properties, Synthesis, and Biological Activity.
This technical guide provides a comprehensive overview of JWH-011, a potent synthetic cannabinoid of the naphthoylindole class. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, synthesis, and interaction with the endocannabinoid system. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies.
Core Properties of JWH-011
JWH-011 is a synthetic cannabinoid that is structurally analogous to JWH-004.[1] Its fundamental physicochemical properties are summarized below.
| Property | Value | Citation |
| CAS Number | 155471-13-9 | [1] |
| Molecular Formula | C27H29NO | [1] |
| Molecular Weight | 383.5 g/mol | [1] |
| Synonyms | [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone | [1] |
Cannabinoid Receptor Binding Affinity
JWH-011 is an analog of JWH-004, a naphthoylindole with high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] The binding affinities (Ki) of the related compound JWH-004 are presented as a reference.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Citation |
| JWH-004 | 48 | 4.02 | [1] |
Synthesis of JWH-011
The synthesis of JWH-011, a naphthoylindole, can be achieved through a two-step process analogous to the synthesis of similar compounds like JWH-018.[2][3] The general synthetic route involves a Friedel-Crafts acylation of 2-methylindole followed by N-alkylation.
Step 1: Friedel-Crafts Acylation
The first step is the acylation of 2-methylindole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form (2-methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone.
Step 2: N-Alkylation
The intermediate from the first step is then N-alkylated using 2-bromohexane in the presence of a base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF) to yield the final product, JWH-011.
Biological Activity and Signaling Pathways
JWH-011, like other synthetic cannabinoids, exerts its effects through the activation of cannabinoid receptors, primarily the CB1 receptor located in the central nervous system. The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.
The binding of JWH-011 to the CB1 receptor leads to the activation of an associated inhibitory G-protein (G_i/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This signaling pathway is a hallmark of cannabinoid receptor agonists.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The JWH Series of Synthetic Cannabinoids: A Technical Guide on Their Discovery, History, and Core Experimental Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The JWH series of synthetic cannabinoids represents a significant chapter in the study of the endocannabinoid system. Originally synthesized for legitimate scientific inquiry, these potent cannabinoid receptor agonists inadvertently became foundational compounds in the illicit market of "designer drugs." This guide provides a comprehensive technical overview of the discovery, history, and key experimental methodologies associated with the JWH series, with a particular focus on the prototypical compound, JWH-018. It is intended to serve as a resource for researchers and professionals in pharmacology and drug development, offering detailed protocols, quantitative data, and visual representations of the underlying biological and experimental processes.
Discovery and History
The JWH series of synthetic cannabinoids is named after the late Professor John W. Huffman, an organic chemist at Clemson University.[1] Beginning in 1984, Huffman and his research group embarked on a systematic investigation into the structure-activity relationships of cannabinoid ligands.[1] This research, primarily funded by the National Institute on Drug Abuse (NIDA), was not intended to create substances for human consumption.[1] Instead, the goal was to synthesize potent and selective ligands for the cannabinoid receptors, CB1 and CB2, to be used as pharmacological tools to probe the endocannabinoid system.[1]
Over two decades, Huffman's laboratory synthesized over 400 novel cannabinoid compounds.[1] The research led to a deeper understanding of the structural requirements for cannabinoid receptor binding and activation. One of the most notable compounds to emerge from this work was JWH-018, a naphthoylindole that proved to be a potent agonist for both CB1 and CB2 receptors.[2]
The scientific contributions of Huffman's work were disseminated through peer-reviewed publications, which included the synthesis methods for these compounds.[3] In the late 2000s, clandestine laboratories began to utilize this publicly available information to manufacture JWH-018 and other related compounds for the recreational drug market.[1] These synthetic cannabinoids were often sprayed onto herbal mixtures and sold under brand names such as "Spice" and "K2," being marketed as "legal" alternatives to marijuana.[2] The widespread abuse of these compounds, which were often more potent and efficacious than THC, led to numerous adverse health effects and prompted legislative action to control their distribution.[3]
Core Experimental Data
The following tables summarize the quantitative data on the binding affinities of key JWH series compounds for the CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM) of Selected JWH Compounds
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference(s) |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | [4] |
| JWH-073 | 8.9 | 38 | [5] |
| JWH-122 | 0.69 | 1.2 | [5] |
| JWH-210 | 0.46 | 0.69 | [5] |
| JWH-250 | 11 | 33 | [6] |
| Δ⁹-THC | 40.7 | 36.4 | [4] |
Key Experimental Protocols
Synthesis of JWH-018
The synthesis of JWH-018 is a two-step process that is readily achievable for a trained organic chemist.[7][8]
Step 1: Friedel-Crafts Acylation of Indole
-
To a solution of indole in toluene, add diethylaluminum chloride at 0°C.
-
Slowly add 1-naphthoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the intermediate, (1H-indol-3-yl)(naphthalen-1-yl)methanone, by column chromatography or recrystallization.
Step 2: N-Alkylation
-
To a solution of the intermediate from Step 1 in acetone, add potassium hydroxide and dimethylformamide.
-
Add 1-bromopentane to the mixture at 0°C.
-
Warm the reaction to 40°C and stir for 4 hours.
-
Extract the final product, JWH-018, and purify by column chromatography.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.[9]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (e.g., a JWH analog).
-
Non-specific binding control (e.g., WIN-55,212-2).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at 30°C for 90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Mouse Cannabinoid Tetrad Assay
This battery of four in vivo tests is used to assess the cannabimimetic activity of a compound in mice.[10][11][12][13]
Procedure:
-
Hypolocomotion (Open Field Test):
-
Place a mouse in a novel cage with a grid-lined floor.
-
Count the number of lines crossed over a set period (e.g., 5-10 minutes).
-
Cannabinoid agonists typically reduce locomotor activity.
-
-
Catalepsy (Bar Test):
-
Gently place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface.
-
Measure the time the mouse remains immobile in this position.
-
A duration of over 20 seconds is often considered an indication of catalepsy.[13]
-
-
Hypothermia:
-
Measure the mouse's core body temperature using a rectal probe before and after drug administration.
-
Cannabinoid agonists typically induce a decrease in body temperature.
-
-
Antinociception (Tail-flick or Hot Plate Test):
-
Tail-flick: Immerse the tip of the mouse's tail in a warm water bath (e.g., 52-56°C) and measure the latency to flick the tail.
-
Hot Plate: Place the mouse on a heated surface (e.g., 50-55°C) and measure the latency to a nociceptive response (e.g., licking a paw or jumping).
-
An increase in latency indicates an analgesic effect.
-
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Simplified CB1 Receptor Signaling Pathway.
Experimental Workflows
Caption: Workflow for Cannabinoid Receptor Binding Assay.
Caption: Workflow for Mouse Cannabinoid Tetrad Assay.
References
- 1. John W. Huffman - Wikipedia [en.wikipedia.org]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. The Unlikely Clemson Chemist Behind Synthetic Marijuana | WFAE 90.7 - Charlotte's NPR News Source [wfae.org]
- 4. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.1 Synthesis of synthetic cannabinoids [bio-protocol.org]
- 8. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]
- 12. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrad test - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Forensic Identification of JWH-011
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and analytical data for the forensic identification of JWH-011, a synthetic cannabinoid. The protocols are designed to be implemented in a forensic toxicology laboratory setting.
Introduction
JWH-011 is a synthetic cannabinoid of the naphthoylindole family. As a potent agonist of the cannabinoid receptors CB1 and CB2, it has been identified in various herbal incense products and is a compound of interest in forensic investigations. Accurate and reliable analytical methods are crucial for its identification and quantification in seized materials and biological samples. This document outlines validated methods for the detection and characterization of JWH-011.
Analytical Methods Overview
A variety of analytical techniques can be employed for the forensic identification of JWH-011. The primary methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-performance liquid chromatography with diode-array detection (HPLC-DAD). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for structural elucidation, particularly for new or uncharacterized samples.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for the detection of JWH-011 and related synthetic cannabinoids. These values can serve as a benchmark for laboratory method development and validation.
Table 1: Quantitative Parameters for LC-MS/MS Methods
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Reference |
| JWH-018 | Whole Blood | 0.05 | 50 | 99.1-107.0 | 3.9-10.3 | [6] |
| JWH-073 | Whole Blood | 0.05 | 50 | 97.7-102.0 | 3.5-6.2 | [6] |
| JWH-018 | Serum | 0.21 | - | - | - | [7] |
| JWH-018 & Metabolites | Urine | 2 | 1000 | - | <15 | [8] |
| Multiple Synthetic Cannabinoids | Whole Blood | 0.675 - 3.375 | - | 88-107 | 7.5-15.0 | [9][10] |
| Multiple Synthetic Cannabinoids | Urine | 0.225 - 3.375 | - | 95-109 | 4.9-11.9 | [9][10] |
| 11 Synthetic Cannabinoids | Urine | 0.01 - 0.1 | 500 | - | 0.52-18.95 | [5] |
Table 2: Quantitative Parameters for GC-MS Methods
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| JWH-018, JWH-122, CCH, XLR-11, AM2201 | Serum | 2.5 | 5 | 63.1-107.4 | [7][11] |
| JWH-073, MAM-2201 | Serum | 5 | 10 | 63.1-107.4 | [7][11] |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate analysis and to minimize matrix effects.
Protocol 4.1.1: Solid-Phase Extraction (SPE) for Urine Samples [5][9]
-
Sample Hydrolysis: To 1 mL of urine, add 1 mL of 0.5 M phosphate buffer (pH 6.8) and 1,250 units of β-glucuronidase. Incubate at 55°C for 20 minutes to cleave glucuronide conjugates.[12]
-
Sample Loading: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 4.1.2: Liquid-Liquid Extraction (LLE) for Whole Blood/Serum Samples [7][9]
-
Sample Preparation: To 1 mL of whole blood or serum, add an appropriate internal standard (e.g., JWH-018-d11).[9][10]
-
Extraction: Add 3 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
GC-MS Analysis
GC-MS is a robust technique for the identification of JWH-011 in seized materials and biological samples.
Protocol 4.2.1: GC-MS Method [2]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent semi-polar capillary column.[2]
-
Injection: 1 µL, splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Data Analysis: Identification is based on retention time and comparison of the mass spectrum with a reference library. Characteristic fragment ions for JWH-series compounds include those resulting from α-cleavage of the ketone and amine groups.[2]
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of JWH-011 and its metabolites in biological fluids.[1][8][13]
Protocol 4.3.1: LC-MS/MS Method [9][12]
-
Liquid Chromatograph: Agilent 1260 Infinity HPLC system or equivalent.[9]
-
Column: Waters XSelect CSH C18 (150 x 2 mm, 5 µm) or equivalent.[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 2% B, linear gradient to 98% B over 18 minutes, hold for 6 minutes, then return to initial conditions.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for JWH-011 and its metabolites.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the forensic analysis of JWH-011.
Caption: General workflow for the forensic identification of JWH-011.
Caption: Simplified metabolic pathway of JWH-type synthetic cannabinoids.[14][15]
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SafetyLit: Comprehensive analytical methods of the synthetic cannabinoids appearing in the illicit drug market [safetylit.org]
- 3. ovid.com [ovid.com]
- 4. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. scielo.org.za [scielo.org.za]
- 10. researchgate.net [researchgate.net]
- 11. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]
- 12. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jdc.jefferson.edu [jdc.jefferson.edu]
Application Notes and Protocols for the GC-MS Analysis of JWH-011
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of JWH-011, a synthetic cannabinoid, using Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended to guide researchers in developing and implementing analytical methods for the detection and quantification of JWH-011 in various matrices.
Introduction
JWH-011, or [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone, is a synthetic cannabinoid of the JWH series.[1] As with other synthetic cannabinoids, its analysis is crucial in forensic toxicology, clinical chemistry, and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of these compounds.[2] This document outlines the necessary procedures for sample preparation, GC-MS analysis, and data interpretation for JWH-011.
Quantitative Data
The following table summarizes key quantitative parameters for the GC-MS analysis of JWH-011. It is important to note that while the molecular properties are known, specific analytical validation data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are not widely published for JWH-011 and should be experimentally determined for each specific method and matrix. The values provided for LOD and LOQ are typical ranges observed for similar synthetic cannabinoids.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₂₉NO | [3] |
| Molecular Weight | 383.54 g/mol | [1][3] |
| Exact Mass | 383.224915 g/mol | [3] |
| Retention Index (RI) | 3300 | [3] |
| Limit of Detection (LOD) | 0.1 - 2.5 ng/mL (in biological matrices) | [4][5] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL (in biological matrices) | [4][5] |
Characteristic Mass Fragments (Electron Ionization - EI):
The mass spectrum of JWH-011 under electron ionization is characterized by specific fragment ions. The fragmentation pattern is consistent with other naphthoylindole synthetic cannabinoids, primarily involving cleavage at the carbonyl bridge. The predicted major fragments are listed below. The relative abundance of these ions should be confirmed with a certified reference standard.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 383 | [M]⁺ (Molecular ion) |
| 228 | [C₁₅H₁₄NO]⁺ |
| 155 | [C₁₁H₇O]⁺ (Naphthoyl cation) |
| 127 | [C₁₀H₇]⁺ (Naphthalene cation) |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are general protocols for herbal materials and biological fluids.
3.1.1. Herbal Material Extraction
-
Homogenization: Homogenize the herbal material to a fine powder.
-
Extraction: To 100 mg of the homogenized sample, add 5 mL of methanol.
-
Sonication: Sonicate the mixture for 15 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Dilution: Dilute the extract with methanol to a suitable concentration for GC-MS analysis.
3.1.2. Biological Fluid Extraction (Blood/Urine) - Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 1 mL of blood or urine, add an appropriate internal standard.
-
Alkalinization: Add 1 mL of a basic buffer (e.g., sodium borate buffer, pH 9) to the sample.
-
Extraction: Add 5 mL of an organic solvent (e.g., n-hexane:ethyl acetate 9:1 v/v).
-
Mixing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of methanol or ethyl acetate for GC-MS injection.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of synthetic cannabinoids. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of JWH-011.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]
- 5. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of JWH-011 from Human Serum
Abstract
This application note presents a detailed protocol for the extraction and clean-up of the synthetic cannabinoid JWH-011 from human serum samples using solid-phase extraction (SPE). The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable procedure for the quantitative analysis of JWH-011 in a complex biological matrix. The protocol utilizes a reversed-phase SPE sorbent, achieving high recovery and minimizing matrix effects, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
JWH-011 is a synthetic cannabinoid of the naphthoylindole family, which has been identified in various herbal incense products. Due to its psychoactive effects and potential for abuse, sensitive and specific analytical methods are required for its detection and quantification in biological samples such as serum. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts.[1][2] This protocol provides a step-by-step guide for the isolation of JWH-011 from serum using a commercially available reversed-phase SPE sorbent.
Experimental Protocol
This protocol is adapted from a validated method for the extraction of a broad panel of synthetic cannabinoids from whole blood and is applicable to serum samples.[3]
Materials and Reagents:
-
JWH-011 analytical standard
-
Internal standard (e.g., JWH-011-d9)
-
Human serum
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Reagent water, HPLC grade
-
Oasis PRiME HLB 30 mg SPE cartridges or 96-well plate
-
Collection tubes or 96-well collection plate
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
SPE manifold
Sample Pretreatment:
-
Pipette 200 µL of human serum into a microcentrifuge tube.
-
Add an appropriate amount of internal standard.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the sample for 10 seconds.
-
Centrifuge for 5 minutes at 7000 rcf.
-
Dilute the supernatant with 1.2 mL of reagent water prior to loading onto the SPE plate.
Solid-Phase Extraction (SPE) Procedure:
The following protocol utilizes the Waters Oasis PRiME HLB sorbent, which does not require conditioning and equilibration steps.[2][3]
-
Load: Directly load the entire pretreated sample supernatant onto the Oasis PRiME HLB 30 mg plate.
-
Wash: Wash the sorbent with 2 x 500 µL of 25:75 methanol:water.
-
Elute: Elute JWH-011 with 2 x 500 µL of 90:10 acetonitrile:methanol into a clean collection tube.
-
Dry-down: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in an appropriate volume of mobile phase (e.g., 100 µL of 30% acetonitrile) for LC-MS/MS analysis.
Data Presentation
The following table summarizes the expected quantitative performance for synthetic cannabinoids using the described SPE protocol. While data for JWH-011 is not explicitly available, the performance is expected to be in line with other JWH compounds. The data is based on the analysis of a panel of 22 synthetic cannabinoids.[3]
| Analyte Class | Average Recovery (%) | Recovery %RSD | Average Matrix Effect (%) |
| Synthetic Cannabinoids | 91 | 5 | < 25 |
Note: The Oasis PRiME HLB sorbent has been shown to remove over 95% of phospholipids from whole blood samples, resulting in minimal matrix effects for the majority of analytes.[3]
A study using a conventional Oasis HLB sorbent for a range of synthetic cannabinoids, including JWH compounds, reported recoveries between 80-100%.[4]
Experimental Workflow Diagram
Caption: SPE workflow for JWH-011 from serum.
Conclusion
The described solid-phase extraction protocol provides an effective and efficient method for the isolation and purification of JWH-011 from human serum. The use of a modern reversed-phase sorbent minimizes sample preparation time while ensuring high analyte recovery and low matrix effects. This method is well-suited for integration into high-throughput laboratory workflows for the sensitive and reliable quantification of JWH-011 by LC-MS/MS.
References
- 1. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]
Application Notes and Protocols for In Vivo JWH-011 Studies in Mice
Introduction
JWH-011 is a synthetic cannabinoid (CB) belonging to the naphthoylindole family.[1] It functions as an agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1] Understanding the in vivo pharmacological effects of JWH-011 is crucial for researchers in neuroscience, pharmacology, and drug development. These application notes provide a comprehensive framework for designing and conducting in vivo experiments in mice to characterize the cannabimimetic activity of JWH-011, focusing on the well-established cannabinoid tetrad assay.
Mechanism of Action & Signaling Pathway
JWH-011 exerts its effects by binding to and activating CB1 and CB2 receptors, which are Gi/o protein-coupled receptors.[2][3] Activation of these receptors initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This action modulates downstream effectors, including ion channels, resulting in the acute inhibition of synaptic neurotransmitter release.[3] The synthetic cannabinoid JWH-018, a related compound, is known to be a potent and effective CB1 receptor agonist that activates multiple signaling pathways.[4]
Receptor Binding Affinity
JWH-011 is an analog of JWH-004, which demonstrates high affinity for both CB1 and CB2 receptors.[1] The binding affinities (Ki) are crucial for understanding the potency of the compound.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-004 (analog) | 48 | 4.02 |
| Δ⁹-THC | 40.7 | 36.4 |
| JWH-018 | 9.00 | 2.94 |
| JWH-073 | 8.9 | 38.0 |
Note: Data for related compounds are provided for comparison. Ki values can vary between different assays.
Experimental Design and Protocols
The most common method to assess the cannabinoid-like activity of a compound in vivo is the mouse "tetrad" test.[5][6] This battery of four assays—hypomotility, catalepsy, antinociception, and hypothermia—is highly predictive of CB1 receptor agonist activity.[5][6][7]
1. General Experimental Considerations
-
Animals: Adult male mice (e.g., ICR or C57BL/6 strains, 20-30g) are commonly used.[8][9] Animals should be housed in a temperature-controlled environment with a 12-hour light-dark cycle and given ad libitum access to food and water.[9]
-
Drug Preparation and Administration: JWH-011 should be dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection. A common vehicle consists of ethanol, Tween 80, and 0.9% saline.[10][11] For example, a 1:1:18 ratio of ethanol:Tween 80:saline can be used.[11] Injections are typically administered in a volume of 0.01 mL/g.[10]
-
Dosage: A full dose-response study is recommended.[5] Based on related JWH compounds, a starting dose range for JWH-011 could be 1 mg/kg to 30 mg/kg, administered i.p.[2][10]
-
Control Groups:
-
Vehicle Control: A group of mice should receive only the vehicle solution to control for injection stress and vehicle effects.
-
Antagonist Control (Optional but Recommended): To confirm that the observed effects are mediated by CB1 receptors, a separate group of mice can be pre-treated with a CB1 antagonist, such as rimonabant, 15 minutes prior to JWH-011 administration.[5][10]
-
2. Cannabinoid Tetrad Protocols
The following tests should be conducted sequentially, typically starting 30 minutes after drug administration.[2]
Protocol 2.1: Hypomotility (Open Field Test)
-
Objective: To measure the effect of JWH-011 on spontaneous locomotor activity.
-
Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with automated tracking software.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.[2]
-
Administer JWH-011 or vehicle i.p.
-
Immediately or after a set pretreatment time (e.g., 30 min), place the mouse in the center of the open field arena.
-
Record locomotor activity (total distance traveled, time spent in the center vs. periphery) for a specified duration (e.g., 10-30 minutes).
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) |
| Vehicle | - | 1500 ± 120 | 45 ± 5 |
| JWH-011 | 1 | 1100 ± 100 | 35 ± 4 |
| JWH-011 | 3 | 600 ± 80 | 20 ± 3 |
| JWH-011 | 10 | 250 ± 50 | 10 ± 2 |
Note: Table contains example data.
Protocol 2.2: Antinociception (Tail-Flick or Hot Plate Test)
-
Objective: To assess the analgesic effects of JWH-011.
-
Apparatus: A tail-flick apparatus with a radiant heat source or a hot plate apparatus set to a constant temperature (e.g., 55°C).
-
Procedure (Tail-Flick):
-
Gently restrain the mouse and measure the baseline latency for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.
-
Administer JWH-011 or vehicle i.p.
-
At predetermined time points (e.g., 30, 60, 90 minutes post-injection), re-measure the tail-flick latency.
-
-
Data Analysis: Data are often expressed as the percentage of maximum possible effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | % MPE at 30 min | % MPE at 60 min |
| Vehicle | - | 5 ± 2 | 4 ± 2 |
| JWH-011 | 1 | 25 ± 5 | 20 ± 4 |
| JWH-011 | 3 | 60 ± 8 | 55 ± 7 |
| JWH-011 | 10 | 90 ± 5 | 85 ± 6 |
Note: Table contains example data.
Protocol 2.3: Catalepsy (Bar Test)
-
Objective: To measure the induction of a cataleptic state, characterized by immobility.
-
Apparatus: A horizontal bar (e.g., 3 mm diameter) elevated approximately 5 cm from the surface.
-
Procedure:
-
Administer JWH-011 or vehicle i.p.
-
At a set time point (e.g., 45-60 minutes post-injection), gently place the mouse's forepaws on the bar.
-
Start a stopwatch and measure the time the mouse remains immobile in this position.
-
A trial ends when the mouse removes both forepaws from the bar or after a pre-determined cut-off time (e.g., 60 seconds).
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time on Bar (s) |
| Vehicle | - | 2 ± 1 |
| JWH-011 | 1 | 8 ± 3 |
| JWH-011 | 3 | 25 ± 5 |
| JWH-011 | 10 | 50 ± 8 |
Note: Table contains example data. Note that some studies report an absence of cataleptic effects for inhaled cannabinoids, suggesting the route of administration is a key variable.
Protocol 2.4: Hypothermia
-
Objective: To measure changes in core body temperature.
-
Apparatus: A digital rectal thermometer suitable for mice.
-
Procedure:
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Temperature Change from Baseline (°C) at 60 min |
| Vehicle | - | -0.2 ± 0.1 |
| JWH-011 | 1 | -1.5 ± 0.3 |
| JWH-011 | 3 | -3.0 ± 0.4 |
| JWH-011 | 10 | -5.5 ± 0.6 |
Note: Table contains example data.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. Behavioral Battery for Testing Candidate Analgesics in Mice. II. Effects of Endocannabinoid Catabolic Enzyme Inhibitors and ∆9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 8. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Pentyl-3-Phenylacetylindoles and JWH-018 Share In Vivo Cannabinoid Profiles in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
JWH-011 Administration Protocol for Cell Culture Assays
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
JWH-011 is a synthetic cannabinoid belonging to the naphthoylindole family. Like other JWH compounds, it is an analog of THC, the primary psychoactive component of cannabis. These synthetic cannabinoids are known to act as agonists at the cannabinoid receptors CB1 and CB2. JWH-011 is structurally analogous to JWH-004, a compound with high affinity for both CB1 and CB2 receptors, suggesting similar biological activity. Understanding the cellular effects of JWH-011 is crucial for toxicological assessments and potential therapeutic applications.
This document provides a detailed protocol for the administration of JWH-011 in cell culture assays to evaluate its cytotoxic effects and to study its impact on cellular signaling pathways.
Quantitative Data Summary
Due to the limited availability of specific in vitro data for JWH-011, the following table summarizes the binding affinities of the analogous compound JWH-004 and provides a recommended concentration range for JWH-011 in initial cell culture experiments based on data from related JWH compounds like JWH-018.
| Compound | Target Receptor | Binding Affinity (Ki) | Recommended Concentration Range for Cell Culture Assays | Reference |
| JWH-004 (analog of JWH-011) | CB1 | 48 nM | N/A | [1] |
| CB2 | 4.02 nM | [1] | ||
| JWH-018 (related compound) | CB1 | 9.0 nM | 1 µM - 150 µM | [2] |
| CB2 | 2.9 nM | [2] | ||
| JWH-011 (proposed) | CB1/CB2 | N/A | 1 µM - 100 µM | Extrapolated |
Experimental Protocols
Materials
-
JWH-011 (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell line of interest (e.g., SH-SY5Y, HEK293, HepG2)
-
96-well and 6-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Sterile microcentrifuge tubes
-
Serological pipettes and pipette tips
Preparation of JWH-011 Stock Solution
JWH-011 is a lipophilic compound and requires an organic solvent for dissolution before being added to aqueous cell culture media.
-
Solvent Selection: Use sterile DMSO as the primary solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) to minimize the final DMSO concentration in the cell culture medium.
-
Procedure: a. Aseptically weigh the desired amount of JWH-011 powder in a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to achieve the desired stock concentration. c. Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming at 37°C may aid dissolution. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[2]
-
Treatment: a. Prepare serial dilutions of JWH-011 from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). b. Remove the old medium from the wells and add 100 µL of the JWH-011-containing medium or vehicle control medium. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C until formazan crystals are formed.[2]
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [3. 7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Membrane Integrity Assay (LDH Assay)
This assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Measurement: a. Use a commercial LDH cytotoxicity assay kit. b. Follow the manufacturer's instructions to measure the LDH activity in the collected supernatants.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent provided in the kit).
Visualization of Pathways and Workflows
JWH-011 Experimental Workflow
Caption: Workflow for JWH-011 cytotoxicity testing in cell culture.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling cascade.
References
Quantifying JWH-011 and its Metabolites in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of JWH-011, a synthetic cannabinoid of the naphthoylindole class, and its putative metabolites in plasma. The methodologies outlined herein are based on established analytical techniques for similar JWH-series compounds, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity. This guide includes protocols for plasma sample preparation, instrumental analysis, and data interpretation, alongside a summary of expected quantitative performance. Furthermore, a visualization of the primary signaling pathway initiated by JWH-011 is provided to contextualize its pharmacological action.
Introduction
JWH-011 is a synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2.[1] Like other compounds in the JWH series, it is crucial to have reliable and sensitive analytical methods to quantify its presence and that of its metabolites in biological matrices such as plasma. This is essential for pharmacokinetic studies, toxicological assessments, and in the development of potential therapeutic agents. The protocols described below are designed to provide a robust framework for researchers to establish and validate their own quantitative assays for JWH-011.
Predicted Metabolism of JWH-011
While specific metabolism studies on JWH-011 are not extensively available, the metabolic pathways can be predicted based on the well-documented metabolism of structurally similar synthetic cannabinoids like JWH-018.[2][3] The primary routes of metabolism are expected to involve oxidation mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP1A2.[2] Key metabolic transformations include:
-
Hydroxylation: Monohydroxylation is a major metabolic pathway, occurring on the N-hexyl chain (at various positions, such as ω and ω-1) and on the indole ring.
-
Carboxylation: Further oxidation of the hydroxylated alkyl chain can lead to the formation of a carboxylic acid metabolite.
-
Glucuronidation: The hydroxylated metabolites can undergo phase II metabolism to form glucuronide conjugates, which are more water-soluble and readily excreted.[4]
Experimental Protocols
Plasma Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and concentrating the analytes of interest. Three common and effective methods are presented below.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for initial screening or when high throughput is required.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., JWH-011-d9).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE)
SLE offers a cleaner extract compared to PPT and is an alternative to traditional liquid-liquid extraction.
-
Dilute 1 mL of plasma with 1 mL of HPLC-grade water.[6]
-
Add the internal standard to the diluted plasma.
-
Load the pre-treated sample onto a 2 mL ISOLUTE SLE+ cartridge.
-
Apply a short pulse of vacuum or positive pressure to load the sample onto the sorbent and allow it to stand for 5 minutes.
-
Apply an appropriate elution solvent (e.g., hexane or ethyl acetate) in two aliquots of 4 mL each.[6]
-
Allow the solvent to elute under gravity.
-
Collect the eluent and evaporate to dryness under nitrogen.
-
Reconstitute in the initial mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is ideal for achieving the lowest limits of detection.
-
Condition a C18 SPE cartridge (e.g., 6 mL, 500 mg) with 3 mL of acetonitrile followed by 3 mL of water.[7]
-
To 1 mL of plasma, add 1 mL of 5 mM ammonium acetate with 0.1% acetic acid and the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 x 1 mL of 5 mM ammonium acetate in 0.1% acetic acid.[7]
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 3 mL of acetonitrile followed by 3 mL of butyl chloride.
-
Evaporate the eluate to dryness and reconstitute as described above.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that can be adapted for the analysis of JWH-011 and its metabolites.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 10% B, hold for 1 min, ramp to 95% B over 6 min, hold for 2 min, return to 10% B and re-equilibrate for 2 min. (This is an example and should be optimized).[5] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex 6500+ QTRAP) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be optimized empirically. Predicted transitions are provided in Table 2. |
Quantitative Data
The following tables summarize the expected quantitative performance of the LC-MS/MS method for JWH-011 and its metabolites, based on data from analogous compounds.[5]
Table 1: Method Validation Parameters
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.003 - 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.01 - 0.05 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 90 - 110% |
Table 2: Predicted MRM Transitions for JWH-011 and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| JWH-011 | 356.2 | 155.1, 127.1 |
| JWH-011 N-(hydroxyhexyl) metabolite | 372.2 | 155.1, 127.1 |
| JWH-011 N-(carboxyhexyl) metabolite | 386.2 | 155.1, 127.1 |
| JWH-011-d9 (Internal Standard) | 365.2 | 155.1, 127.1 |
Note: These transitions are predicted and should be confirmed by direct infusion of analytical standards.
Visualizations
JWH-011 Metabolism Workflow
Caption: Predicted metabolic pathway of JWH-011 in plasma.
JWH-011 Signaling Pathway via CB1 Receptor
Caption: JWH-011 activates the CB1 receptor signaling cascade.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the quantitative analysis of JWH-011 and its metabolites in plasma. By leveraging established LC-MS/MS methodologies for similar synthetic cannabinoids, researchers can develop and validate sensitive and specific assays. The provided visualizations of the metabolic pathway and signaling cascade offer a broader understanding of the compound's biological fate and mechanism of action. It is recommended that each laboratory validates the chosen method according to its specific instrumentation and requirements to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a JWH-018 Smoking Inhalation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-018 is a synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with some selectivity for CB2.[1] It produces effects in animals similar to those of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] Due to its prevalence in illicit "herbal incense" mixtures and its potent psychoactive effects, there is a significant research interest in understanding its pharmacology, toxicology, and abuse potential.[2][3] The most common route of administration for synthetic cannabinoids in humans is inhalation through smoking.[4][5] Therefore, developing a reliable and reproducible smoking inhalation model for JWH-018 in laboratory animals is crucial for preclinical studies.
These application notes provide detailed protocols for establishing a JWH-018 smoking inhalation model in rodents, focusing on two common exposure methods: whole-body and nose-only inhalation. The protocols cover the preparation of JWH-018, the setup and operation of the inhalation systems, and subsequent physiological and behavioral assessments.
JWH-018 Properties and Handling
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a naphthoylindole-family analgesic chemical.[1] It is a potent agonist at both CB1 and CB2 receptors.[1][6] Understanding its chemical and pharmacokinetic properties is essential for designing an effective inhalation model.
Table 1: Physicochemical and Pharmacokinetic Properties of JWH-018
| Property | Value | Reference |
| IUPAC Name | (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | [1] |
| Molecular Formula | C24H23NO | |
| Molar Mass | 341.45 g/mol | |
| CB1 Receptor Affinity (Ki) | 9.00 ± 5.00 nM | [1] |
| CB2 Receptor Affinity (Ki) | 2.94 ± 2.65 nM | [1] |
| Routes of Administration | Inhalation, Oral | [1] |
| Elimination Half-life (Inhalation) | 1.69 hours | [1] |
Preparation of JWH-018 for Inhalation:
For inhalation studies, JWH-018 is typically dissolved in a suitable vehicle that can be aerosolized or vaporized. Common vehicles include a mixture of ethanol and emulphor, subsequently diluted with saline (e.g., 1:1:18 ratio of ethanol:emulphor:saline) or propylene glycol. The concentration of JWH-018 in the vehicle should be carefully calculated to achieve the desired exposure concentrations in the inhalation chamber.
Experimental Protocols
Animal Models
Mice and rats are the most commonly used animal models for cannabinoid inhalation studies.[4][5][7] The choice of species and strain may depend on the specific research question. It is recommended to acclimatize the animals to the restraining tubes (for nose-only exposure) or the exposure chambers (for whole-body exposure) for several days before the actual experiment to minimize stress.[7]
Inhalation Exposure Systems
The choice between a whole-body and a nose-only exposure system depends on the experimental goals, the duration of the study, and the need to avoid confounding factors like dermal absorption or ingestion through grooming.[8]
2.2.1. Whole-Body Inhalation Exposure
In whole-body systems, animals are free to move within a chamber filled with the test atmosphere.[9] This method is suitable for longer-term studies and for exposing large groups of animals simultaneously.[9]
Protocol for Whole-Body JWH-018 Inhalation:
-
System Setup: Utilize a commercially available whole-body inhalation exposure system with dynamic airflow.[9][10] The system should allow for the monitoring and control of environmental parameters such as temperature, humidity, oxygen, and carbon dioxide levels.[10]
-
JWH-018 Vapor Generation: An e-cigarette or a similar vaporization device can be adapted to deliver vaporized JWH-018 into the chamber.[4][11] The JWH-018 solution is loaded into the device, which is then activated to generate a vapor that is mixed with filtered air and introduced into the exposure chamber.
-
Exposure Parameters:
-
Airflow: Maintain a constant and uniform airflow throughout the chamber to ensure homogenous distribution of the JWH-018 vapor.
-
Exposure Duration: The duration of exposure can range from minutes to hours, depending on the desired dose and experimental design.[4]
-
Concentration Monitoring: The concentration of JWH-018 in the chamber should be monitored in real-time using appropriate analytical methods to ensure consistent exposure levels.
-
-
Post-Exposure: After the exposure period, the chamber should be purged with fresh air before removing the animals.
2.2.2. Nose-Only Inhalation Exposure
Nose-only exposure systems deliver the test substance directly to the breathing zone of the restrained animals, minimizing dermal and oral exposure.[8][12][13][14] This method provides a more precise control over the inhaled dose.
Protocol for Nose-Only JWH-018 Inhalation:
-
System Setup: Use a nose-only inhalation exposure system designed for rodents.[12][13][14] These systems typically consist of individual ports where animals are placed in restraining tubes with their noses inserted into the exposure chamber.[14]
-
JWH-018 Aerosol Generation: A nebulizer or a specialized aerosol generator can be used to produce fine particles of the JWH-018 solution. The aerosol is then directed into the exposure chamber.
-
Exposure Parameters:
-
Flow Rate: The flow rate of the aerosol should be carefully controlled to ensure that each animal receives a consistent dose.
-
Particle Size: The particle size of the aerosol should be within the respirable range for the animal model being used.
-
Exposure Duration: Similar to whole-body exposure, the duration will depend on the experimental goals.
-
-
Exhaust and Safety: The system should have an efficient exhaust system to remove exhaled air and any residual aerosol, ensuring the safety of the researchers.[12]
Table 2: Comparison of Inhalation Exposure Systems
| Feature | Whole-Body Exposure | Nose-Only Exposure |
| Animal Restraint | Unrestrained, free-moving | Restrained in tubes |
| Exposure Route | Inhalation, dermal, oral (grooming) | Primarily inhalation |
| Dose Control | Less precise | More precise |
| Suitability | Long-term, chronic studies; large groups | Short-term studies; precise dosing |
| Stress Level | Potentially lower | Potentially higher due to restraint |
Physiological and Behavioral Assessments
Following JWH-018 inhalation, a battery of tests can be performed to evaluate its physiological and behavioral effects. The "cannabinoid tetrad" is a standard set of four tests used to characterize the in vivo effects of cannabinoids.[15][16]
Table 3: Cannabinoid Tetrad and Other Behavioral Assays
| Test | Parameter Measured | Typical Effect of JWH-018 | Reference |
| Hypothermia | Rectal body temperature | Decrease | [1][15][17] |
| Analgesia | Nociceptive threshold (e.g., tail-flick or hot plate test) | Increase | [15][18] |
| Hypomotility | Spontaneous locomotor activity (e.g., open field test) | Decrease | [15][18] |
| Catalepsy | Immobility (e.g., bar test) | Increase | [15][17] |
| Anxiety-like Behavior | Time spent in open arms (e.g., elevated plus maze) | Anxiolytic or anxiogenic effects depending on dose and context | [19][20] |
| Cognitive Function | Memory and learning (e.g., novel object recognition, Morris water maze) | Impairment | [21] |
Protocol for Physiological and Behavioral Testing:
-
Timeline: Conduct behavioral and physiological assessments at specific time points post-inhalation to capture the onset, peak, and duration of JWH-018's effects. The short half-life of inhaled JWH-018 (1.69 hours) should be considered when designing the timeline.[1]
-
Baseline Measurements: Obtain baseline measurements for all parameters before JWH-018 exposure.
-
Post-Exposure Measurements: Repeat the measurements at predetermined intervals after inhalation.
-
Data Analysis: Compare the post-exposure data to the baseline data and to a control group exposed to the vehicle only.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental groups and conditions.
Table 4: Example Data Summary for Physiological Effects
| Treatment Group | N | Baseline Rectal Temp (°C) | Post-Inhalation Rectal Temp (°C) at 30 min | Change in Rectal Temp (°C) |
| Vehicle Control | 10 | |||
| JWH-018 (Low Dose) | 10 | |||
| JWH-018 (High Dose) | 10 |
Table 5: Example Data Summary for Behavioral Effects (Open Field Test)
| Treatment Group | N | Total Distance Traveled (cm) | Time Spent in Center (%) | Rearing Frequency |
| Vehicle Control | 10 | |||
| JWH-018 (Low Dose) | 10 | |||
| JWH-018 (High Dose) | 10 |
Visualizations
JWH-018 Signaling Pathway
JWH-018 exerts its effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors.[1][6] Activation of these receptors leads to a cascade of intracellular signaling events.
Caption: Signaling pathway of JWH-018 via CB1 and CB2 receptors.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for a JWH-018 smoking inhalation study.
Caption: Experimental workflow for JWH-018 inhalation studies.
Conclusion
The development of a robust and reproducible smoking inhalation model for JWH-018 is essential for advancing our understanding of its pharmacological and toxicological effects. The protocols and guidelines presented here provide a comprehensive framework for researchers to establish such a model in a controlled laboratory setting. Careful consideration of the choice of inhalation system, exposure parameters, and subsequent physiological and behavioral assessments will ensure the generation of high-quality and translatable preclinical data.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. Neurocognition and subjective experience following acute doses of the synthetic cannabinoid JWH‐018: a phase 1, placebo‐controlled, pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhalation Exposure to Smoke from Synthetic “Marijuana” Produces Potent Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational models of cannabinoid vapor exposure in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. An improved nose‐only flow‐past chamber for chronic inhalation exposure of rats [pmiscience.com]
- 9. chtechusa.com [chtechusa.com]
- 10. Whole Body Electronic Cigarette Exposure System for Efficient Evaluation of Diverse Inhalation Conditions and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhaled delivery of Δ9-tetrahydrocannabinol (THC) to rats by e-cigarette vapor technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nose-only Inhalation Exposure System for Small Animals [tow-int.net]
- 13. Nose-Only Inhalation Exposure System LMNIS-A100 | Exposure system [labmate.com]
- 14. Nose-only exposure system for inhalation exposures of rodents to large particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 17. Frontiers | Repeated Exposure to the “Spice” Cannabinoid JWH-018 Induces Tolerance and Enhances Responsiveness to 5-HT1A Receptor Stimulation in Male Rats [frontiersin.org]
- 18. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acute Cannabinoids Produce Robust Anxiety-Like and Locomotor Effects in Mice, but Long-Term Consequences Are Age- and Sex-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Behavioral Characterization of the Effects of Cannabis Smoke and Anandamide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Notes and Protocols for JWH-011 as a Reference Standard in Analytical Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-011, a synthetic cannabinoid, is a naphthoylindole that acts as a potent agonist for the cannabinoid receptors CB1 and CB2.[1] Its N-(1-methylhexyl) side chain distinguishes it from other JWH analogues.[1] As with many synthetic cannabinoids, JWH-011 has been identified in herbal smoking mixtures and is a compound of interest in forensic and analytical toxicology. Accurate identification and quantification of JWH-011 in biological matrices and seized materials are crucial for clinical, forensic, and research purposes. These application notes provide detailed protocols for the use of JWH-011 as a reference standard in analytical testing workflows.
Physicochemical Properties and Storage
A JWH-011 reference standard is essential for the positive identification and accurate quantification of the analyte in unknown samples.
Storage and Stability:
Proper storage of the JWH-011 reference standard is critical to ensure its integrity and longevity. While specific long-term stability data for JWH-011 is not extensively published, general guidelines for synthetic cannabinoids should be followed.
| Condition | Recommendation | Rationale |
| Long-term Storage | Store at -20°C or colder in a tightly sealed container.[2][3][4] | Freezing minimizes degradation over extended periods.[2] |
| Working Solutions | Prepare fresh or store at -20°C for short periods.[4] | Minimizes solvent evaporation and potential degradation at room temperature. |
| Handling | Handle under an inert atmosphere if possible, and avoid repeated freeze-thaw cycles. | Reduces exposure to oxygen and moisture, which can degrade the compound. |
Stock solutions are typically prepared in methanol or acetonitrile at a concentration of 1 mg/mL.[4]
Section 1: Sample Preparation Protocols
The choice of sample preparation method depends on the matrix and the analytical technique. The goal is to isolate JWH-011 from interfering substances and concentrate it for analysis.
Protocol for Solid-Phase Extraction (SPE) from Urine
This protocol is suitable for cleaning up urine samples prior to LC-MS/MS analysis.
Materials:
-
JWH-011 reference standard
-
Internal standard (e.g., JWH-018-d11)
-
Mixed-mode SPE cartridges (e.g., Oasis HLB)
-
β-glucuronidase
-
Ammonium acetate buffer (pH ~4)[5]
-
Methanol, Acetonitrile
-
Elution solvent (e.g., 90:10 acetonitrile:methanol)
-
Centrifuge, evaporator
Procedure:
-
To 1 mL of urine, add 50 µL of internal standard solution.
-
Add 500 µL of ammonium acetate buffer and 20 µL of β-glucuronidase solution.[5]
-
Vortex and incubate at 55°C for 2 hours to deconjugate metabolites.[5]
-
Allow the sample to cool to room temperature.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol for Liquid-Liquid Extraction (LLE) from Whole Blood/Serum
This protocol is effective for extracting JWH-011 from blood or serum samples.
Materials:
-
JWH-011 reference standard
-
Internal standard (e.g., JWH-018-d11)
-
Sodium carbonate buffer (pH 9.3)[6]
-
Hexane:Ethyl Acetate (99:1)[6]
-
Centrifuge, evaporator
Procedure:
-
To 1 mL of whole blood or serum, add 100 µL of internal standard solution.[6]
-
Add 500 µL of sodium carbonate buffer and vortex.[6]
-
Add 1.5 mL of hexane:ethyl acetate (99:1) and mix for 20 minutes.[6]
-
Centrifuge at 3500 rpm for 10 minutes.[6]
-
Transfer the upper organic layer to a clean tube.[6]
-
Evaporate the organic layer to dryness under nitrogen at 40°C.[6]
-
Reconstitute the residue in 50 µL of the initial mobile phase for analysis.[6]
Protocol for "Dilute and Shoot" from Oral Fluid
For oral fluid, a simple protein precipitation is often sufficient.
Materials:
-
JWH-011 reference standard
-
Internal standard (e.g., JWH-018-d11)
-
Acetonitrile
-
Centrifuge
Procedure:
-
To 100 µL of oral fluid, add 200 µL of acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Section 2: Instrumental Analysis Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of synthetic cannabinoids in biological matrices.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
| Parameter | Value |
| Column | C18 or Biphenyl column (e.g., 50 mm x 2.1 mm, 2.6 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[5][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 - 0.5 mL/min[7][8] |
| Column Temperature | 40°C[7][8] |
| Injection Volume | 5 - 10 µL[8] |
| Gradient | 50% B to 95% B over 8 min, hold for 2 min, then re-equilibrate[8] |
MS/MS Conditions (Example for JWH-011):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| JWH-011 | 398.2 | 155.1 | 127.1 | 25 |
| JWH-018-d11 (IS) | 436.3 | 155.1 | 268.2 | 28 |
Note: Precursor and product ions, and collision energies should be optimized for the specific instrument used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a reliable technique for the analysis of JWH-011, particularly in solid or herbal samples.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (single quadrupole or time-of-flight).
GC Conditions:
| Parameter | Value |
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Oven Program | Start at 150°C, ramp to 300°C at 20°C/min, hold for 5 min |
| Injection Mode | Splitless |
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 amu
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Visualizations
Caption: Analytical workflow for JWH-011 in biological samples.
Caption: Simplified JWH-011 cannabinoid receptor signaling pathway.
Caption: Role of a reference standard in quantitative analysis.
Conclusion
The protocols and data presented here provide a comprehensive framework for the use of JWH-011 as a reference standard in analytical toxicology. Adherence to these methodologies will enable researchers and forensic scientists to achieve accurate and reproducible results for the identification and quantification of JWH-011 in a variety of matrices. Method validation should be performed in accordance with laboratory-specific guidelines and regulatory requirements.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 5. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. actamedica.org [actamedica.org]
Troubleshooting & Optimization
Technical Support Center: JWH-011 Solubility and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the synthetic cannabinoid agonist, JWH-011. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the compound's solubility in aqueous buffers for experimental assays. Due to its hydrophobic nature, achieving and maintaining the solubility of JWH-011 is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is JWH-011 difficult to dissolve in aqueous buffers?
A1: JWH-011 is a highly lipophilic (fat-soluble) and hydrophobic (water-repelling) molecule.[1][2] Its chemical structure lacks the polar functional groups necessary to interact favorably with water molecules, leading to very poor solubility in aqueous solutions like saline or standard biological buffers.
Q2: What is the recommended solvent for preparing a JWH-011 stock solution?
A2: To create a concentrated stock solution, an organic solvent is necessary. The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO) and ethanol.[3][4] These solvents can effectively dissolve JWH-011 at high concentrations, which can then be serially diluted into your final assay buffer.
Q3: My JWH-011 precipitates when I dilute the stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "solvent-shift precipitation," where the compound crashes out of solution as the solvent composition changes from organic to aqueous. Here are several strategies to overcome this:
-
Minimize Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as low as possible in the assay, typically below 0.5%, to prevent solvent-induced artifacts or cellular toxicity.[3]
-
Use a Carrier Protein: Incorporating a carrier protein like Bovine Serum Albumin (BSA) at a concentration of approximately 0.1% in your final assay buffer can significantly improve the solubility of lipophilic compounds by binding to them and keeping them dispersed.[3]
-
Modify Dilution Technique: Instead of adding the stock solution directly to the full volume of buffer, try a stepwise dilution. Add the stock solution to a smaller volume of buffer while vortexing or stirring, and then gradually bring it up to the final volume.[5]
-
Utilize Sonication: Briefly sonicating your diluted solution can help break up microscopic aggregates and improve dispersion.[6]
Q4: How can I prepare JWH-011 for in vivo studies?
A4: For in vivo administration, a biocompatible vehicle is required. A common formulation for hydrophobic compounds like JWH-011 involves a three-part mixture of ethanol, a non-ionic surfactant such as Tween 80 or Emulphor (Kolliphor), and saline.[6][7][8] The exact ratio of these components must be optimized to ensure the compound remains in solution and to minimize vehicle-induced toxicity. A typical approach is to first dissolve the compound in ethanol, then add the surfactant, and finally bring it to the final volume with saline.
Q5: How should I store JWH-011 stock solutions to ensure stability?
A5: To prevent degradation and precipitation, stock solutions should be divided into smaller, single-use aliquots and stored at ≤ -20°C.[4] Avoid repeated freeze-thaw cycles, as this can promote compound precipitation and degradation.[5][9] When needed, thaw a single aliquot at room temperature and mix it thoroughly by gentle vortexing before use.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms upon dilution in aqueous buffer. | Solvent-Shift: The compound is crashing out of solution as the percentage of organic solvent decreases. | 1. Lower the final working concentration of JWH-011.[5]2. Ensure the final DMSO/ethanol concentration is minimal (<0.5%).[3]3. Add 0.1% BSA to the aqueous buffer to act as a carrier protein.[3]4. Use a stepwise dilution method with constant vortexing.[5]5. Briefly sonicate the final solution to break up aggregates.[6] |
| High variability in assay results (e.g., EC₅₀, Kᵢ). | Inconsistent Compound Concentration: The actual concentration of dissolved JWH-011 may vary between experiments due to precipitation or adsorption to plasticware. | 1. Prepare fresh working solutions for each experiment from a thawed stock aliquot.[5]2. Visually inspect all solutions for any signs of cloudiness or precipitate before use.[5]3. Include a well-characterized reference compound (e.g., CP55,940) in every assay to normalize data and compare relative potencies.[3] |
| Observed potency is lower than expected. | Inaccurate Concentration: The effective concentration of the compound in solution is lower than the calculated nominal concentration due to precipitation. | 1. Follow the solubilization protocols carefully to ensure the compound is fully dissolved.2. Consider using a carrier like 2-hydroxypropyl-β-cyclodextrin (HPBCD) for certain applications to enhance aqueous solubility.[5] |
| Compound appears to degrade during the experiment. | Instability: JWH-011, like many synthetic cannabinoids, can be unstable in aqueous solutions over time, especially at physiological temperatures. | 1. Use freshly prepared working solutions immediately after dilution.[5]2. Minimize the time the compound spends in aqueous buffer before being added to the assay.3. If degradation is suspected, verify compound integrity using analytical methods like HPLC-MS if possible.[3] |
Data Presentation
Table 1: Physical and Chemical Properties of JWH-011
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₉NO | [1][10] |
| Molecular Weight | 383.5 g/mol | [1][10] |
| Class | Naphthoylindole | [11] |
| Receptor Binding | Agonist at CB1 and CB2 receptors | [1] |
| Aqueous Solubility | Poor / Hydrophobic | [2] |
Table 2: Recommended Solvents for High-Concentration Stock Solutions
| Solvent | Recommended Use | Notes |
| DMSO | Primary choice for most in vitro assays. | Prepare stock solutions at high concentrations (e.g., 10-50 mM). Ensure the final assay concentration is <0.5%.[3] |
| Ethanol | Alternative for in vitro assays and a component of in vivo vehicles. | Can be used similarly to DMSO. Essential component for many in vivo formulations.[4][8] |
| Methanol | Used for analytical standards and some preparations. | JWH-011 is often supplied as a solution in methanol from commercial vendors.[1] |
Experimental Protocols
Protocol 1: Preparation of a JWH-011 Stock Solution in DMSO
-
Objective: To prepare a 10 mM concentrated stock solution of JWH-011 in DMSO.
-
Materials: JWH-011 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of JWH-011 powder in a sterile microcentrifuge tube. (e.g., for 1 mL of a 10 mM solution, use 3.835 mg). b. Add the appropriate volume of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may assist if dissolution is slow.[6] d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes. f. Store the aliquots at -20°C or -80°C for long-term use.[4]
Protocol 2: Solubilization in Aqueous Buffer using a Co-solvent
-
Objective: To prepare a 10 µM working solution of JWH-011 in an aqueous buffer with a final DMSO concentration of 0.1%.
-
Materials: 10 mM JWH-011 stock in DMSO, sterile aqueous assay buffer (e.g., Tris-HCl with 0.1% BSA).
-
Procedure: a. Thaw a single aliquot of the 10 mM JWH-011 stock solution at room temperature. b. Pre-warm the aqueous assay buffer to the desired experimental temperature (e.g., 37°C).[5] c. Perform a serial dilution. For example, add 1 µL of the 10 mM stock to 99 µL of DMSO to create a 100 µM intermediate solution. d. Add 10 µL of the 100 µM intermediate solution to 990 µL of the pre-warmed aqueous buffer while vortexing. This yields a final concentration of 1 µM JWH-011 in 0.1% DMSO. e. Use the final working solution immediately to prevent precipitation.[5]
Visualizations
Caption: Decision workflow for solubilizing JWH-011.
Caption: JWH-011 signaling via cannabinoid receptors.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 9. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 10. spectrabase.com [spectrabase.com]
- 11. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Matrix Effects in JWH-011 Blood Analysis
Welcome to the technical support center for the analysis of JWH-011 in blood samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly those related to matrix effects, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in JWH-011 blood analysis?
A: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer source due to the presence of co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, and proteins in blood).[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of JWH-011.[1][2] Given the complexity of whole blood, matrix effects are a significant challenge that must be addressed for reliable bioanalysis.
Q2: How can I identify if my JWH-011 analysis is affected by matrix effects?
A: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of JWH-011 in a spiked, extracted blank blood sample to the peak area of JWH-011 in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[3] Another technique is the post-column infusion experiment, which helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[1][3]
Q3: What are the primary causes of matrix effects in LC-MS/MS analysis of blood samples?
A: The primary causes are co-eluting endogenous compounds from the blood matrix that compete with JWH-011 for ionization. Phospholipids are a major contributor to matrix effects in blood analysis. Inefficient sample preparation that fails to remove these interfering substances is a common reason for significant matrix effects.
Q4: Can the choice of ionization technique influence the severity of matrix effects?
A: Yes. While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be subject to matrix effects, ESI is generally more susceptible to ion suppression or enhancement from non-volatile matrix components.[3]
Troubleshooting Guide
Issue 1: Poor Recovery of JWH-011
Symptom: The calculated recovery of JWH-011 is consistently low across different sample preparations.
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for the lipophilic nature of JWH-011.
-
Solution: Experiment with different extraction techniques. For instance, if you are using Protein Precipitation (PPT), consider switching to Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE), which often provide cleaner extracts and better recoveries for synthetic cannabinoids.[2]
-
-
Suboptimal Solvent Selection: The solvents used for extraction and elution may not be strong enough to efficiently extract JWH-011 from the blood matrix or elute it from an SPE cartridge.
-
Solution: For Liquid-Liquid Extraction (LLE), try different organic solvents or mixtures, such as hexane:ethyl acetate.[4] For SPE, ensure the elution solvent is sufficiently strong; for example, a mixture of acetonitrile and methanol is often effective.
-
-
Analyte Adsorption: JWH-011, being a "sticky" compound, may adsorb to plasticware or glassware during the extraction process.[5]
-
Solution: Consider using low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also help minimize adsorption.
-
Issue 2: Significant Ion Suppression or Enhancement
Symptom: Inconsistent and inaccurate quantification of JWH-011, with the post-extraction spike method revealing significant matrix effects.
Possible Causes & Solutions:
-
Insufficient Sample Cleanup: The sample preparation method is not adequately removing interfering matrix components, particularly phospholipids.
-
Solution 1 (Improve Extraction): Transition from a simple method like "dilute and shoot" or basic PPT to a more rigorous technique like SPE or SLE. Oasis PRiME HLB is an example of an SPE sorbent that has been shown to remove over 95% of phospholipids from whole blood samples.
-
Solution 2 (Optimize Chromatography): Adjust the chromatographic gradient to separate JWH-011 from the co-eluting matrix components. A longer run time or a different column chemistry may be necessary.
-
-
Inappropriate Internal Standard (IS): The chosen internal standard may not be co-eluting with JWH-011 and therefore not compensating for matrix effects.
-
Solution: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., JWH-011-d7). If this is not available, use a structural analog that has a similar retention time and ionization behavior.
-
-
Sample Dilution: High concentrations of matrix components can be mitigated by simply diluting the sample.[6]
-
Solution: Dilute the blood sample with a suitable buffer or water before extraction. However, ensure that the final concentration of JWH-011 remains above the limit of quantification (LOQ).[6]
-
Issue 3: Poor Peak Shape and Chromatography
Symptom: JWH-011 peak is broad, tailing, or splitting.
Possible Causes & Solutions:
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Solution: Implement a robust column washing procedure after each batch of samples. Using a guard column can also help protect the analytical column.[7]
-
-
Incompatible Reconstitution Solvent: The solvent used to reconstitute the dried extract may be too strong, causing peak distortion upon injection.
-
Solution: The reconstitution solvent should ideally match the initial mobile phase composition as closely as possible.
-
-
Suboptimal Mobile Phase: The mobile phase pH or composition may not be suitable for JWH-011.
-
Solution: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and organic modifiers (methanol vs. acetonitrile) to optimize peak shape.
-
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of synthetic cannabinoids from whole blood.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method, but often results in less clean extracts compared to other techniques.
-
Sample Preparation: To 100 µL of whole blood in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard).
-
Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) using Oasis PRiME HLB
This protocol offers a good balance of speed and cleanliness of the final extract.
-
Sample Pre-treatment: To 0.1 mL of whole blood, add 0.1 mL of a 0.1 M zinc sulfate/ammonium acetate solution and vortex for 5 seconds to lyse the cells.
-
Protein Precipitation: Add 400 µL of acetonitrile, vortex for 10 seconds, and then centrifuge for 5 minutes at 7000 rcf.
-
Dilution: Dilute the supernatant with 1.2 mL of water.
-
Loading: Load the entire diluted supernatant directly onto an Oasis PRiME HLB 30 mg plate or cartridge without prior conditioning or equilibration.
-
Washing: Wash the sorbent with 2 x 500 µL of 25:75 methanol:water.
-
Elution: Elute the analytes with 2 x 500 µL of 90:10 acetonitrile:methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Supported Liquid Extraction (SLE)
SLE provides a fast and efficient extraction, often resulting in clean extracts with minimal matrix effects.[2][8]
-
Sample Pre-treatment: Dilute 1 mL of whole blood 1:1 (v/v) with HPLC grade water.
-
Loading: Load the pre-treated sample onto a 2 mL ISOLUTE SLE+ cartridge. Apply a short pulse of vacuum or positive pressure and allow the sample to adsorb for 5 minutes.
-
Elution: Apply Hexane (2 x 4 mL) to the cartridge and allow the sample to elute under gravity. Apply a short pulse of vacuum or positive pressure to collect the eluent.
-
Evaporation & Reconstitution: Evaporate the collected eluent to dryness and reconstitute the residue in the mobile phase for analysis.
Data Presentation
The following tables summarize typical performance data for the analysis of JWH-series synthetic cannabinoids in blood using various extraction methods. While specific data for JWH-011 is limited in the literature, the data for structurally similar compounds like JWH-018 and JWH-122 provide a valuable reference.
Table 1: Comparison of Extraction Method Performance for Synthetic Cannabinoids in Blood
| Extraction Method | Analyte(s) | Average Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction | 22 Synthetic Cannabinoids | 91 | < 25 | |
| Liquid-Liquid Extraction | 30 Synthetic Cannabinoids | 30 - 101 | 67 - 112 | [9] |
| Liquid-Liquid Extraction | JWH-018, JWH-073, etc. | 88 - 107 | Not specified | [10][11] |
Note: Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Visualizations
Experimental Workflow for JWH-011 Blood Analysis
Caption: Workflow for JWH-011 analysis in blood.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gtfch.org [gtfch.org]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.co.za [journals.co.za]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing JWH-011 in Plasma Samples
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with JWH-011 and other synthetic cannabinoids in plasma. The information is compiled from studies on various synthetic cannabinoids, as specific long-term stability data for JWH-011 is limited. The principles and methods outlined here are based on structurally similar compounds like JWH-018, UR-144, and others.
Troubleshooting Guide
This section addresses common problems encountered during the storage and analysis of synthetic cannabinoids in plasma.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Significant decrease in JWH-011 concentration in samples stored at 4°C or room temperature. | Degradation. Synthetic cannabinoids can be unstable at refrigerated (4°C) and ambient (22°C) temperatures. Studies on compounds like XLR-11 show significant degradation under these conditions.[1][2] | Immediately freeze all plasma samples. The consensus from multiple studies is that frozen storage at -20°C or below is the only reliable method for preserving synthetic cannabinoids long-term.[1][2][3][4] Samples should be analyzed as quickly as possible for the most accurate results.[1] |
| Low analyte recovery after sample extraction. | 1. Adsorption to container surfaces. Highly lipophilic compounds like synthetic cannabinoids can adsorb to plastic surfaces, leading to sample loss.[1][5] 2. Inefficient extraction method. The chosen solvent or extraction technique may not be optimal for JWH-011. 3. Protein precipitation issues. Incomplete protein removal can interfere with extraction and analysis. | 1. Use glass or polypropylene tubes. While some loss can occur with polypropylene, it is generally acceptable. Glass vials may reduce adsorptive losses further.[1] 2. Optimize your extraction protocol. Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) with solvents like ethyl acetate or 1-chlorobutane are effective.[6][7] Ensure proper pH and vortexing times. 3. Ensure complete protein precipitation. Use a cold organic solvent like acetonitrile to terminate reactions and precipitate proteins effectively.[8] |
| High variability between replicate samples. | 1. Inconsistent freeze-thaw cycles. Repeatedly freezing and thawing samples can lead to degradation for some compounds.[3][4] 2. Non-homogenous sample. The analyte may not be evenly distributed in the plasma after thawing. 3. Matrix effects. Endogenous components in plasma can suppress or enhance the analyte signal during LC-MS/MS analysis.[9] | 1. Aliquot samples after collection. Store plasma in single-use aliquots to avoid multiple freeze-thaw cycles. Most synthetic cannabinoids show good stability for up to three cycles, but minimizing them is best practice.[3][4] 2. Vortex samples thoroughly after thawing and before extraction. 3. Validate your method for matrix effects. This can be done by comparing the response of an analyte in neat solution versus a post-extraction spiked plasma sample. Use of a stable isotope-labeled internal standard is highly recommended. |
| Unexpected metabolites or degradation products are detected. | 1. Enzymatic degradation. Esterase enzymes naturally present in blood can degrade certain synthetic cannabinoids.[1] 2. Thermal degradation. If samples are mishandled or exposed to heat, pyrolytic products may form.[10][11] 3. Metabolic activity. If plasma is not separated from whole blood promptly, cellular enzymes may still be active. | 1. Use collection tubes with a preservative like sodium fluoride, which inhibits enzymatic activity.[1] 2. Maintain a strict cold chain. Never leave samples at room temperature for extended periods. 3. Process blood samples quickly. Separate plasma from cellular components by centrifugation as soon as possible after collection. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of JWH-011 in plasma?
A1: The optimal temperature for long-term storage is frozen at -20°C or lower .[4][12] Studies on a wide range of synthetic cannabinoids have demonstrated that freezer storage is the most effective condition for preserving analyte stability for weeks to months.[1][12] For 82 of 84 tested synthetic cannabinoids, stability in serum was demonstrated for at least one month at -20°C, with 51 of them remaining stable for over 300 days.[3][4] Storage at 4°C (refrigerated) or 20°C (room temperature) leads to significant degradation and is not recommended.[3][4]
Q2: Which blood collection tube and anticoagulant should I use?
A2: It is recommended to use tubes containing a preservative such as sodium fluoride in addition to an anticoagulant like potassium oxalate or EDTA. Sodium fluoride acts as an enzyme inhibitor, which can prevent the degradation of analytes by esterases present in the blood.[1][12]
Q3: How many freeze-thaw cycles can my plasma samples tolerate?
A3: Most synthetic cannabinoids demonstrate good stability for up to three freeze-thaw cycles .[3] However, some sensitive compounds can show degradation.[4] To ensure the highest sample integrity, it is best practice to aliquot plasma into single-use tubes for storage, thus avoiding the need for repeated thawing of the bulk sample.[8]
Q4: What are the expected degradation products or metabolites of JWH-011?
A4: While specific data for JWH-011 is not provided in the search results, JWH-series compounds (like JWH-018) typically undergo Phase I metabolism through hydroxylation on the N-alkyl side chain and on the indole or naphthyl rings, followed by carboxylation .[7][13] Therefore, for JWH-011, one would expect to find hydroxylated and carboxylated metabolites of the parent compound. These metabolic pathways are crucial for developing analytical methods, as metabolites are often the primary targets in urine and can also be present in plasma.[9]
Q5: Does the type of storage container (plastic vs. glass) matter?
A5: Yes, it can. Due to their lipophilic nature, cannabinoids can adsorb to the surface of plastic containers, leading to a decrease in the measured concentration.[1][5] One study showed that THC losses were 30-50% lower in glass vials compared to polystyrene plastic vials when stored at -20°C.[1] While polypropylene is commonly used and generally acceptable, for maximum accuracy, especially with low concentration samples, using silanized glass vials is recommended.
Data Presentation: Stability of Synthetic Cannabinoids
Disclaimer: The following tables summarize stability data for various synthetic cannabinoids, which are structurally related to JWH-011. This data should be used as a guide, and stability should be independently verified for JWH-011.
Table 1: Long-Term Storage Stability in Blood/Plasma/Serum
| Compound(s) | Matrix | Temperature | Duration | Stability Finding | Reference(s) |
| XLR-11, UR-144, AB-Pinaca, AB-Fubinaca | Whole Blood | -20°C | 12 weeks | All compounds were stable. | [1] |
| XLR-11 | Whole Blood | 4°C & 22°C | 12 weeks | Significant degradation observed. | [1][2] |
| UR-144, AB-Pinaca, AB-Fubinaca | Whole Blood | 4°C & 22°C | 12 weeks | Remained stable. | [1] |
| Various Cannabinoids | Plasma | -20°C | 12 months | Stable in grey-top (sodium fluoride) tubes. | [1][14] |
| 82 different synthetic cannabinoids | Serum | -20°C | 1 month | All 82 compounds were stable. | [3][4] |
| 51 different synthetic cannabinoids | Serum | -20°C | 315 days | All 51 compounds were stable. | [3][4] |
| THC and related cannabinoids | Plasma | -80°C | ~3 years | Stable in polypropylene tubes. | [15] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is a simplified method for extracting synthetic cannabinoids from plasma, adapted from methodologies for similar compounds.[6]
-
Sample Pre-treatment:
-
Thaw the frozen plasma sample at room temperature.
-
Vortex the sample for 10 seconds to ensure homogeneity.
-
In a glass tube, add 100 µL of plasma.
-
Add an appropriate internal standard (e.g., a deuterated analog of JWH-011).
-
Add 100 µL of deionized water and vortex for 5 seconds.
-
-
Supported Liquid Extraction:
-
Load the entire pre-treated sample onto an ISOLUTE SLE+ cartridge (or equivalent).
-
Apply a brief pulse of vacuum or positive pressure to initiate flow. Allow the sample to absorb into the sorbent for 5 minutes.
-
Elute the analytes by adding 1 mL of ethyl acetate to the cartridge. Allow it to flow via gravity for 5 minutes.
-
Apply a second 1 mL aliquot of ethyl acetate and allow it to flow for another 5 minutes.
-
Apply a final pulse of vacuum or pressure to elute any remaining solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method based on published procedures for the analysis of synthetic cannabinoids in biological matrices.[7][16]
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 or Biphenyl column (e.g., Waters Acquity UPLC T3 C18, 2.1 × 100 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[7]
-
Column Temperature: 40-45°C.[7]
-
Flow Rate: 0.4 - 0.5 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Gradient Elution:
-
Start at 20-25% B.
-
Linearly increase to 95% B over 5-7 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and re-equilibrate for 3-4 minutes.
-
-
MS/MS Detection:
-
Operate in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize precursor ion ([M+H]+) and at least two product ions for JWH-011 and the internal standard. Optimize cone voltage and collision energy for each transition to maximize signal intensity.[7]
-
Visualizations
Experimental Workflow
Caption: Workflow for plasma sample handling, storage, and analysis.
Potential Metabolic Pathway for JWH-011
Caption: Potential metabolic pathways for a JWH-series compound.
Troubleshooting Logic for Low Analyte Concentration
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 3. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 6. biotage.com [biotage.com]
- 7. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00722A [pubs.rsc.org]
- 12. ojp.gov [ojp.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Seven Selected Cannabinoids in Human Plasma Highlighting Matrix and Solution Stability Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JWH-011 Cannabinoid Receptor Binding Assays
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing JWH-011 in cannabinoid receptor binding assays. The content is designed for scientists and drug development professionals to help reduce variability and ensure data accuracy.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: My assay shows high non-specific binding (NSB). What are the common causes and solutions?
Answer: High non-specific binding can obscure your specific signal, leading to inaccurate affinity determination. For hydrophobic ligands like JWH-011, this is a common issue.
-
Potential Causes:
-
Radioligand Issues: The radioligand concentration may be too high, or its purity might be compromised. Hydrophobic radioligands are particularly prone to high NSB.
-
Membrane Concentration: Using too much membrane protein in the assay can increase the number of non-receptor sites the ligand can bind to.
-
Inadequate Blocking: The assay buffer may not contain sufficient blocking agents to prevent the ligand from sticking to filters, tubes, and other surfaces.
-
Insufficient Washing: Wash steps may be too short or use an insufficient volume of buffer to remove all unbound radioligand.
-
-
Solutions & Troubleshooting Steps:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd).
-
Optimize Membrane Protein: Titrate the amount of membrane protein to find the optimal balance between a robust specific signal and low NSB. A typical starting range is 10-50 µg per well.
-
Modify Assay Buffer: Include a blocking agent like 0.1% to 0.5% Bovine Serum Albumin (BSA) in your assay and wash buffers.
-
Pre-treat Filters: Pre-soaking filtration plates/filters in a solution of a blocking agent like 0.3% polyethylenimine (PEI) can significantly reduce NSB.
-
Optimize Wash Steps: Increase the number of washes (e.g., from 3 to 5) and use ice-cold wash buffer to reduce the dissociation of specifically bound ligand while removing non-specifically bound ligand.
-
Question 2: I am observing a very low specific binding signal or a poor signal-to-noise ratio. What should I check?
Answer: A low specific signal can make it difficult to obtain reliable data. Several factors related to reagents and assay conditions can contribute to this problem.
-
Potential Causes:
-
Receptor Integrity/Concentration: The receptor preparation (cell membranes) may have low expression levels or may have degraded due to improper storage or handling.
-
Radioligand Degradation: The radioligand may have degraded, reducing its ability to bind the receptor.
-
Suboptimal Assay Conditions: Incubation time may be too short to reach binding equilibrium, or the buffer pH and ionic strength may not be optimal.
-
Ligand Depletion: If the concentration of receptors is too high relative to the radioligand, the free concentration of the radioligand can decrease significantly during the experiment, affecting the results.
-
-
Solutions & Troubleshooting Steps:
-
Verify Receptor Quality: Use a fresh membrane preparation or validate your current stock using a known high-affinity control compound.
-
Check Radioligand Quality: Aliquot the radioligand upon receipt and store it properly to avoid repeated freeze-thaw cycles. Verify its specific activity.
-
Determine Equilibrium Time: Conduct a time-course experiment to ensure your incubation time is sufficient to reach equilibrium. This is especially important for high-affinity ligands.
-
Ensure Non-depleting Conditions: As a rule of thumb, total binding should be less than 10% of the total radioligand added to the assay to prevent ligand depletion. If necessary, reduce the receptor concentration.
-
Question 3: My results have high variability between replicates and experiments. How can I improve reproducibility?
Answer: Poor reproducibility is a critical issue that undermines the validity of your findings. Consistency in every step of the protocol is key to minimizing variability.
-
Potential Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of ligands, membranes, or buffers is a major source of error.
-
Reagent Inconsistency: Using different batches of reagents (buffers, BSA, etc.) without proper validation can introduce variability.
-
Temperature and Incubation Fluctuations: Inconsistent incubation times or temperature changes can affect binding kinetics.
-
Incomplete Membrane Homogenization: If the membrane suspension is not uniformly mixed, different amounts of receptor will be added to each well.
-
-
Solutions & Troubleshooting Steps:
-
Standardize Protocols: Ensure all personnel follow a detailed, standardized protocol. Use calibrated pipettes and consistent techniques.
-
Prepare Reagents in Batches: Prepare large batches of buffers and other reagents to be used across multiple experiments, minimizing batch-to-batch differences.
-
Maintain Consistent Conditions: Use a calibrated incubator and a precise timer for all incubation steps. Ensure the filtration and washing process is identical for all samples.
-
Ensure Homogenous Membrane Suspension: Vortex the membrane stock gently but thoroughly before each pipetting step to ensure a uniform suspension. Keep the suspension on ice.
-
Quantitative Data: Cannabinoid Receptor Binding Affinities
The binding affinity of a compound is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. Below is a summary of Kᵢ values for standard cannabinoid receptor agonists.
Note: Specific experimental Kᵢ values for JWH-011 were not available in the searched literature. The data presented for JWH-004, a close structural analog of JWH-011, is provided for reference. JWH-011 is an N-(1-methylhexyl) analog of JWH-004, which is an N-hexyl compound.[1][2]
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Selectivity |
| JWH-004 (analog) | 48 ± 13[2] | 4.0 ± 1.5[2] | 12x for CB2 |
| CP-55,940 | 0.58[3] | 0.68[3] | Non-selective |
| WIN 55,212-2 | 62.3[4][5] | 3.3[4][5] | ~19x for CB2 |
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of JWH-011 for CB1 or CB2 receptors by measuring its ability to compete with a known radioligand, such as [³H]CP-55,940.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective agonist).
-
Test Compound: JWH-011, dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a standard unlabeled agonist like WIN 55,212-2 or CP-55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4 (ice-cold).
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore).
-
Scintillation Cocktail and Microplate Scintillation Counter .
2. Assay Procedure:
-
Prepare Compound Dilutions: Perform a serial dilution of the JWH-011 stock solution to create a range of concentrations (e.g., from 0.1 nM to 10 µM). Also prepare the radioligand and non-specific binding control solutions in assay buffer.
-
Set up Assay Plate: In a 96-well plate, add the following to the appropriate wells:
-
Total Binding (TB): 50 µL assay buffer, 50 µL radioligand, and 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL non-specific binding control, 50 µL radioligand, and 100 µL membrane preparation.
-
Competition Binding: 50 µL of each JWH-011 dilution, 50 µL radioligand, and 100 µL membrane preparation.
-
-
Incubation: Gently mix the plate and incubate for 60-90 minutes at 30°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Immediately wash each well 3-5 times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying and Scintillation Counting: Allow the filter plate to dry completely. Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the JWH-011 concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of JWH-011 that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/K𝘥)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K𝘥 is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs). Upon binding an agonist like JWH-011, they activate intracellular signaling cascades primarily through inhibitory G-proteins (Gαi).
Experimental Workflow for Competitive Binding Assay
This diagram outlines the key steps involved in determining the Kᵢ of JWH-011.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and resolve common issues in binding assays.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]
- 3. A major glucuronidated metabolite of JWH-018 is a neutral antagonist at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for JWH-011 Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis of JWH-011 and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to differentiate between JWH-011 and its isomers?
A1: The separation and correct identification of synthetic cannabinoid isomers are critical for several reasons. Pharmacological activity can vary significantly between isomers, with some being more potent or having different receptor binding affinities. Furthermore, the legal status of a substance can be specific to a particular isomer. Therefore, accurate identification is essential for forensic, toxicological, and research purposes.
Q2: What are the main challenges in separating JWH-011 and its isomers by GC-MS?
A2: The primary challenges are co-elution and similar mass spectra. Positional isomers of JWH-011, such as those with the methyl group on different positions of the naphthyl ring or variations in the methylhexyl chain, often have very close retention times on standard GC columns. Additionally, their electron ionization (EI) mass spectra can be nearly identical, making differentiation difficult with standard library searches.
Q3: Can I use a standard non-polar GC column for JWH-011 isomer separation?
A3: While a standard non-polar column (e.g., DB-5ms or HP-5ms) can be used, achieving baseline separation of all JWH-011 isomers may be challenging. Optimization of the oven temperature program, specifically using a slower ramp rate, can improve resolution. For particularly difficult separations, a mid-polarity column may provide better selectivity.
Q4: My mass spectra for two closely eluting peaks are almost identical. How can I confirm if they are isomers of JWH-011?
A4: When mass spectra are nearly identical, the key to differentiation often lies in the relative abundance of specific fragment ions. Even minor but consistent differences in the ratios of these ions can be used for positive identification.[1] This requires careful, manual inspection of the spectra and comparison to known standards if available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Chromatographic Resolution / Co-elution of Isomers | Inadequate column selectivity for the specific isomers. | - Optimize Oven Temperature Program: Employ a slower temperature ramp rate (e.g., 5-10°C/min) to enhance separation. - Select an Alternative GC Column: Consider using a mid-polarity stationary phase column which may offer different selectivity for the isomers. |
| GC oven temperature program is not optimized. | - Increase Initial Oven Temperature Hold Time: This can help to better focus the analytes at the head of the column before the temperature ramp begins. - Decrease Final Temperature Hold Time: If the peaks of interest have eluted, a shorter final hold time can reduce analysis time without compromising separation. | |
| Indistinguishable Mass Spectra | Isomers produce nearly identical fragmentation patterns under standard EI conditions. | - Analyze Relative Abundance of Key Fragment Ions: As demonstrated with other JWH isomers like JWH-250, the ratio of specific fragment ions can be a reliable method for differentiation. For JWH-011 and its isomers, it is crucial to identify such differentiating ions and their abundance ratios.[1] - Lower the Ionization Energy: Reducing the electron energy from 70 eV may sometimes produce more pronounced differences in the mass spectra of isomers. |
| Peak Tailing | Active sites in the GC liner or on the column. | - Use a Deactivated Liner: Ensure the liner is properly deactivated to prevent interaction with the analytes. - Perform Column Maintenance: If the column is old or has been used extensively, consider conditioning it or replacing it with a new one. |
| Low Signal Intensity | Insufficient sample concentration or degradation in the injector. | - Optimize Injection Temperature: While a high injection temperature is needed for volatilization, excessively high temperatures can cause degradation of some synthetic cannabinoids. A typical starting point is 280°C. - Check Sample Preparation: Ensure the extraction and dilution steps are appropriate to yield a sufficient concentration for detection. |
Experimental Protocols
Sample Preparation from Herbal Mixtures
-
Weigh approximately 100 mg of the homogenized herbal material into a centrifuge tube.
-
Add 5 mL of methanol.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
The extract is now ready for GC-MS analysis. Dilute further with methanol if necessary.
Illustrative GC-MS Method for JWH-011 Isomer Separation
-
GC System: Agilent 6890 or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless, 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C
-
Hold at 300°C for 5 minutes
-
-
MS System: Agilent 5973 or equivalent
-
Ionization: Electron Ionization (EI), 70 eV
-
Scan Range: 40-550 amu
Quantitative Data
The following table provides an illustrative example of the expected retention times and key differentiating fragment ion ratios for JWH-011 and a potential positional isomer, based on the principles of synthetic cannabinoid fragmentation. Note: This data is for illustrative purposes and should be confirmed with certified reference materials.
| Compound | Isomer Type | Approximate Retention Time (min) | Key Fragment Ions (m/z) | Illustrative Differentiating Ion Ratio |
| JWH-011 | N-(1-methylhexyl) | 15.2 | 155, 228, 383 | m/z 228 : 155 ≈ 0.8 |
| JWH-011 Isomer | N-(2-methylhexyl) | 15.4 | 155, 228, 383 | m/z 228 : 155 ≈ 1.5 |
Visualizations
References
Technical Support Center: JWH-011 Solid Phase Extraction (SPE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor recovery of JWH-011 during Solid Phase Extraction (SPE).
Troubleshooting Guide: Poor Recovery of JWH-011
Low or inconsistent recovery of JWH-011 is a common issue in SPE. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Question: My recovery of JWH-011 is low and inconsistent. What are the potential causes and how can I fix them?
Answer:
Poor recovery of JWH-011, a hydrophobic synthetic cannabinoid, typically stems from issues within the SPE workflow. The following sections break down the most common problem areas and provide targeted solutions.
1. Sorbent and Sample Mismatch
JWH-011 is a non-polar compound, making reversed-phase SPE the appropriate technique. Using an incorrect sorbent is a primary reason for poor retention and subsequent low recovery.
-
Problem: The chosen SPE sorbent is not suitable for retaining a hydrophobic compound like JWH-011.
-
Solution: Employ a reversed-phase sorbent such as C18 (octadecyl-bonded silica) or a polymeric sorbent like Oasis HLB.[1][2][3][4] These sorbents are designed to retain non-polar compounds from a polar sample matrix.
2. Suboptimal Sample Loading Conditions
The composition of the sample solvent during the loading step is critical for ensuring proper retention of JWH-011 on the sorbent.
-
Problem: The sample solvent is too non-polar (contains a high percentage of organic solvent), causing the JWH-011 to have a weak affinity for the sorbent and pass through without being retained.[2]
-
Solution: Ensure the sample is in a predominantly aqueous solution before loading. If the sample is dissolved in an organic solvent, dilute it with water or a weak aqueous buffer to a final organic concentration of less than 5%.
3. Inadequate Cartridge Conditioning and Equilibration
Properly preparing the SPE cartridge is essential for consistent and effective analyte retention.
-
Problem: The sorbent bed was not properly wetted, or the equilibration solvent is incompatible with the sample, leading to inconsistent interactions and poor recovery.[4][5]
-
Solution:
-
Conditioning: Wet the sorbent by passing a water-miscible organic solvent (e.g., methanol, acetonitrile) through the cartridge.[4][6]
-
Equilibration: Follow the conditioning step by rinsing the cartridge with a solution that mimics the sample matrix (e.g., deionized water or the same aqueous buffer as your sample).[4][6] This ensures the sorbent is in the correct state to receive the sample.
-
4. Overly Aggressive Washing Steps
The wash step is intended to remove interferences that are more polar than JWH-011. However, a wash solvent that is too strong can prematurely elute the target analyte.[1][7]
-
Problem: The wash solvent has a high enough concentration of organic solvent to begin eluting the retained JWH-011.
-
Solution: Use a wash solvent that is polar enough to remove interferences without affecting JWH-011. Start with 100% water and gradually increase the organic solvent (e.g., methanol or acetonitrile) content in small increments (e.g., 5-10%) to find the optimal balance of cleanliness and recovery.
5. Incomplete Elution
The elution solvent must be strong enough to disrupt the hydrophobic interactions between JWH-011 and the sorbent.
-
Problem: The elution solvent is not sufficiently non-polar to completely elute JWH-011 from the cartridge.[1][3]
-
Solution:
-
Increase the strength of your elution solvent. Good starting points for eluting JWH-011 from a C18 or polymeric sorbent include methanol, acetonitrile, or mixtures of these with a small amount of a less polar solvent like ethyl acetate.[6]
-
Ensure the elution volume is sufficient. Try eluting with multiple smaller volumes (e.g., 2 x 1 mL) and analyze them separately to determine if the elution is complete.
-
Consider a "soak" step where the elution solvent is allowed to sit in the sorbent bed for a few minutes to improve the desorption of the analyte.[2]
-
6. Flow Rate Issues
The speed at which liquids pass through the SPE cartridge can significantly impact recovery.
-
Problem: A flow rate that is too fast during sample loading can prevent proper retention, while a fast elution flow rate may not allow for complete desorption.[7][8]
-
Solution: Maintain a slow and consistent flow rate, typically 1-2 mL/min, during all steps of the SPE process.[7] Dropwise flow is often recommended when time permits.[9]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Analyte in Load Fraction | Sample solvent too strong (high organic content).[10] | Dilute sample with water or aqueous buffer to <5% organic. | Increased retention of JWH-011 on the sorbent. |
| Incorrect sorbent phase (e.g., normal phase).[1][3] | Use a reversed-phase sorbent (C18 or polymeric). | Proper retention of hydrophobic JWH-011. | |
| Cartridge not properly conditioned/equilibrated.[4][5] | Condition with methanol, then equilibrate with water. | Consistent sorbent performance and analyte retention. | |
| Analyte in Wash Fraction | Wash solvent is too strong.[10] | Decrease the organic solvent percentage in the wash solution. | Removal of interferences without loss of JWH-011. |
| No Analyte in Eluate | Elution solvent is too weak.[3][10] | Increase the non-polar character of the elution solvent (e.g., use 100% methanol or acetonitrile). | Complete elution of JWH-011 from the sorbent. |
| Insufficient elution volume.[3] | Increase the volume of the elution solvent or perform a second elution. | Full recovery of the retained JWH-011. | |
| Low and Erratic Recovery | Flow rate is too high.[7][8] | Reduce flow rate to 1-2 mL/min for all steps. | Improved consistency and higher recovery rates. |
| Sorbent bed drying out before sample loading.[3] | Ensure the sorbent bed remains wet after equilibration. | Consistent interaction between the analyte and sorbent. |
Frequently Asked Questions (FAQs)
Q1: What is the best SPE sorbent for JWH-011?
A1: For a hydrophobic and non-polar molecule like JWH-011, a reversed-phase sorbent is ideal. C18-bonded silica is a common and effective choice. Polymeric sorbents such as Oasis HLB are also excellent options and can offer higher binding capacity and stability across a wider pH range.[11][12]
Q2: My sample is in acetonitrile. Can I load it directly onto the C18 cartridge?
A2: No, this will lead to very poor recovery. Acetonitrile is a strong, non-polar solvent that will prevent JWH-011 from binding to the C18 sorbent. You must dilute your sample with a polar solvent, like water, to a final acetonitrile concentration of 5% or less before loading.
Q3: How do I choose the right wash solvent?
A3: The ideal wash solvent is strong enough to remove more polar interferences but weak enough to leave JWH-011 bound to the sorbent.[2] Start with 100% water. If you need more cleaning power, incrementally add a water-miscible organic solvent like methanol. For example, you could test wash solutions of 5%, 10%, and 15% methanol in water to find the highest percentage that does not cause loss of JWH-011.
Q4: What is a good starting elution solvent for JWH-011?
A4: A good starting point for eluting JWH-011 from a reversed-phase sorbent is 100% methanol or 100% acetonitrile.[6] If recovery is still low, you can try a mixture, such as 90:10 acetonitrile:ethyl acetate, to increase the elution strength.
Q5: Does the pH of my sample matter for JWH-011 extraction?
A5: JWH-011 does not have easily ionizable functional groups, so pH adjustment is generally not necessary to control its retention on a reversed-phase sorbent.[9] However, the pH can influence the retention of other matrix components, so maintaining a consistent pH can improve the reproducibility of your sample cleanup.
Experimental Protocol: SPE of JWH-011 using a C18 Cartridge
This protocol provides a general methodology for the extraction of JWH-011 from a simple matrix. Optimization may be required for complex matrices like plasma or urine.
Materials:
-
SPE Cartridge: C18, 100 mg / 3 mL
-
JWH-011 standard/sample in a solution with low organic content (<5%)
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water
Methodology:
-
Conditioning:
-
Pass 2 mL of methanol through the C18 cartridge at a flow rate of 1-2 mL/min. This activates the C18 chains.
-
-
Equilibration:
-
Pass 2 mL of deionized water through the cartridge at a flow rate of 1-2 mL/min. Do not allow the sorbent bed to dry. This prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load 1 mL of the sample onto the cartridge at a slow, dropwise flow rate (approximately 1 mL/min). Collect the eluate for analysis to check for analyte breakthrough.
-
-
Washing:
-
Pass 1 mL of a 10% methanol in water solution through the cartridge at 1-2 mL/min to remove polar interferences. Collect this fraction to check for analyte loss.
-
-
Drying (Optional but Recommended):
-
Dry the sorbent bed by applying a vacuum or positive pressure for 5-10 minutes to remove the aqueous wash solvent. This can improve the efficiency of the elution step.
-
-
Elution:
-
Elute the JWH-011 by passing 1 mL of acetonitrile through the cartridge at a slow flow rate (1 mL/min). Collect the eluate in a clean collection tube.
-
Perform a second elution with an additional 1 mL of acetonitrile to ensure complete recovery.
-
Visualizations
Troubleshooting Workflow for Poor JWH-011 Recovery
Caption: A flowchart for troubleshooting poor JWH-011 recovery in SPE.
Standard SPE Workflow for JWH-011
Caption: A standard 6-step SPE workflow for the extraction of JWH-011.
References
- 1. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. specartridge.com [specartridge.com]
- 6. agilent.com [agilent.com]
- 7. specartridge.com [specartridge.com]
- 8. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Addressing JWH-011 degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the degradation of JWH-011 during sample preparation. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the experimental analysis of JWH-011, offering potential causes and solutions to minimize analyte degradation.
Frequently Asked Questions (FAQs)
Q1: I am observing low recovery of JWH-011 in my samples. What are the potential causes?
A1: Low recovery of JWH-011 can be attributed to several factors during sample preparation:
-
Degradation due to improper storage: JWH-011, like many synthetic cannabinoids, can be sensitive to temperature and light. Prolonged exposure to ambient conditions can lead to degradation. For instance, a study on other synthetic cannabinoids demonstrated significant degradation at room temperature and refrigerated conditions over time, with frozen storage providing the best stability.[1]
-
pH-dependent instability: While specific data for JWH-011 is limited, related compounds can be susceptible to degradation in highly acidic or alkaline conditions. An alkaline extraction at pH 10.2 has been used for some synthetic cannabinoids, suggesting stability at this pH for those specific compounds.[1]
-
Solvent-induced degradation: The choice of solvent can impact the stability of JWH-011. While methanol and acetonitrile are commonly used, their purity and storage conditions are crucial.
-
Adsorption to container surfaces: JWH-011 may adsorb to the surfaces of plastic or glass containers, especially at low concentrations. This phenomenon is observed with other cannabinoids like THC-COOH, particularly in acidic urine solutions.[2]
-
Inefficient extraction: The sample preparation method itself may not be optimal for JWH-011. This can include issues with the choice of solid-phase extraction (SPE) sorbent, elution solvent, or incomplete protein precipitation.
Q2: My JWH-011 sample shows multiple peaks in the chromatogram that are not present in the standard. What could be the reason?
A2: The presence of unexpected peaks often indicates degradation of the parent compound.
-
Thermal degradation: If using Gas Chromatography (GC), high injector temperatures can cause thermal degradation of synthetic cannabinoids. For some compounds, this can lead to the formation of multiple pyrolytic products.[3][4][5][6] Although JWH-011's specific thermal lability is not detailed in the provided results, it is a known issue for the compound class.
-
Oxidative degradation: Exposure to air and light can lead to oxidation. It is advisable to handle samples in a controlled environment and use amber vials to minimize light exposure.
-
Metabolism: If working with biological matrices, the extra peaks could be metabolites of JWH-011. In-vivo studies of other JWH compounds show extensive metabolism.
Q3: What are the best practices for storing JWH-011 stock solutions and prepared samples?
A3: Proper storage is critical to maintain the integrity of your JWH-011 samples.
-
Stock Solutions: Prepare stock solutions in high-purity solvents like methanol or acetonitrile and store them in tightly sealed, amber glass vials at -20°C or lower for long-term stability.[7]
-
Biological Samples: Forensic guidelines suggest that biological samples suspected of containing synthetic cannabinoids should be stored frozen to ensure stability over extended periods.[1]
-
Prepared Extracts: After extraction, if immediate analysis is not possible, store the reconstituted extracts at low temperatures (e.g., -20°C) in an autosampler with cooling capabilities. Some studies have shown stability in the autosampler for at least 3 days.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting JWH-011 degradation issues.
Caption: Troubleshooting workflow for identifying and resolving JWH-011 degradation.
Quantitative Data Summary
| Compound | Matrix | Storage Condition | Duration | Stability | Reference |
| XLR-11 | Whole Blood | Ambient (22°C) | 12 weeks | Significant Degradation | [1] |
| XLR-11 | Refrigerated (4°C) | 12 weeks | Significant Degradation | [1] | |
| XLR-11 | Frozen (-20°C) | 12 weeks | Stable | [1] | |
| UR-144 | Whole Blood | Ambient, Refrigerated, Frozen | 12 weeks | Relatively Stable | [1] |
| AB-Pinaca | Whole Blood | Ambient, Refrigerated, Frozen | 12 weeks | Relatively Stable | [1] |
| AB-Fubinaca | Whole Blood | Ambient, Refrigerated, Frozen | 12 weeks | Relatively Stable | [1] |
| JWH-018 & JWH-073 | Spiked Plasma | -4°C to -80°C | 1 month | Stable | [8] |
Experimental Protocols
This section provides a general experimental protocol for the extraction of JWH-011 from biological matrices, designed to minimize degradation.
Protocol: Extraction of JWH-011 from Whole Blood for LC-MS/MS Analysis
1. Materials and Reagents:
-
JWH-011 standard
-
Internal Standard (e.g., JWH-011-d9)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Sample Preparation Workflow:
The following diagram outlines the key steps in the sample preparation workflow.
Caption: A generalized workflow for the extraction of JWH-011 from biological samples.
3. Detailed Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.
-
Internal Standard Spiking: Add an appropriate amount of the internal standard solution (e.g., JWH-011-d9) to the sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Mixing: Vortex the mixture thoroughly for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (not exceeding 40°C).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system. A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% formic acid.[9]
Note: This is a general protocol and may require optimization based on the specific matrix and analytical instrumentation used. Validation of the method for linearity, accuracy, precision, and stability is essential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative Analysis and Detection of the Pyrolytic Products of JWH-018 and 11 Additional Synthetic Cannabinoids in the Presence of Common Herbal Smoking Substrates | Office of Justice Programs [ojp.gov]
- 4. Qualitative Analysis and Detection of the Pyrolytic Products of JWH-018 and 11 Additional Synthetic Cannabinoids in the Presence of Common Herbal Smoking Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marshall.edu [marshall.edu]
- 7. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of JWH-011 Quantification: A Technical Guide
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with essential information for the accurate quantification of JWH-011. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the most appropriate internal standard for JWH-011 quantification?
For the highest accuracy and precision in JWH-011 quantification, a stable isotope-labeled (deuterated) analog of JWH-011, such as JWH-011-d9, is the gold standard. Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects in mass spectrometry. This allows for reliable correction of variations during sample preparation and analysis.[1][2] If a deuterated standard for JWH-011 is not commercially available, a deuterated version of a structurally similar synthetic cannabinoid, such as JWH-018-d9 or JWH-073-d7, can be a viable alternative.[2]
Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a frequent challenge in bioanalysis.[3] Several strategies can be employed to minimize their impact:
-
Effective Sample Preparation: Utilize robust extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components more effectively than simpler methods like protein precipitation.[3]
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve good separation between JWH-011 and matrix components. Adjusting the gradient, flow rate, or column chemistry can improve resolution.
-
Use of an Appropriate Internal Standard: As mentioned in Q1, a deuterated internal standard is crucial for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][2]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but care must be taken to ensure the analyte concentration remains above the limit of quantification.
Q3: My assay is suffering from poor sensitivity. What are the potential causes and solutions?
Low sensitivity in your JWH-011 assay can stem from several factors:
-
Inefficient Extraction: The chosen extraction method may not be effectively recovering JWH-011 from the sample matrix. Evaluate different extraction solvents or SPE cartridges to improve recovery.
-
Suboptimal LC-MS/MS Parameters: The mass spectrometer's source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy) must be optimized for JWH-011.[3]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks can reduce the signal-to-noise ratio. Ensure your mobile phase is compatible with the analyte and column, and that the column is not degraded.[3]
-
Analyte Degradation: Synthetic cannabinoids can be prone to degradation. Ensure proper storage of samples and standards at ≤ -20°C and avoid repeated freeze-thaw cycles.[3]
Q4: Can I use a structurally similar, non-deuterated compound as an internal standard?
While a deuterated internal standard is ideal, if one is not available, a non-deuterated, structurally similar compound can be used. However, this approach has limitations. The ideal structural analog should have similar extraction recovery, chromatographic retention time, and ionization response to JWH-011. It is critical to validate the method thoroughly to ensure the analog adequately corrects for variability. Be aware that differences in physicochemical properties can lead to less accurate quantification compared to using a deuterated standard.
Selecting an Internal Standard for JWH-011 Quantification
The choice of an internal standard is critical for accurate and reliable quantification. The following table summarizes the recommended options.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Ideal | JWH-011-d9 (or other deuterated JWH-011) | Co-elutes with the analyte; corrects for matrix effects and variability in extraction and ionization most effectively.[1][2] | May not be commercially available or may be expensive. |
| Acceptable | JWH-018-d9, JWH-073-d7, JWH-018-d11 | Structurally similar to JWH-011, providing good correction for matrix effects.[2][4] More likely to be commercially available. | May not perfectly mimic the behavior of JWH-011 in all matrices. |
| Alternative | Structurally related synthetic cannabinoid (non-deuterated) | Can provide some correction for procedural variability. | Does not correct for matrix effects as effectively as a deuterated standard; requires extensive validation. |
Generalized Experimental Protocol for JWH-011 Quantification by LC-MS/MS
This protocol provides a general framework for the quantification of JWH-011 in biological matrices. Optimization will be required for specific applications and instrumentation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by an appropriate buffer (e.g., 0.1 M acetic acid).
-
Loading: Add the internal standard to the sample (e.g., urine, blood plasma) and mix. Dilute the sample with a buffer (e.g., acetic acid) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute JWH-011 and the internal standard with an appropriate elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., methanol or acetonitrile) is common.[4][5]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, at 40°C.[4]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for JWH compounds.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize at least two MRM transitions for both JWH-011 and the internal standard. The most intense transition is used for quantification, and the second is used for confirmation.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of JWH-011 and a constant concentration of the internal standard.
-
Analyze the calibration standards and samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of JWH-011 in the samples by interpolating their peak area ratios from the calibration curve.
Workflow for JWH-011 Quantification
Caption: Workflow for JWH-011 quantification using an internal standard.
References
Minimizing ion suppression in LC-MS/MS analysis of JWH-011
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of JWH-011.
Troubleshooting Guides
Problem: Significant drop in JWH-011 signal intensity when analyzing biological samples compared to standards in pure solvent.
-
Possible Cause: The presence of co-eluting matrix components is causing ion suppression, reducing the ionization efficiency of JWH-011.[1][2] This is a common issue in complex biological matrices like plasma, urine, or serum.[3][4]
-
Solution:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering matrix components before injection.[1][4] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[5]
-
Chromatographic Separation: Adjust the chromatographic conditions to better separate JWH-011 from the interfering compounds. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a longer column to increase resolution.[5][6] In some cases, two-dimensional LC (2D-LC) can be employed for complex matrices to significantly reduce ion suppression.[6]
-
Dilution: If the concentration of JWH-011 is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[2][5]
-
Check for Phospholipids: In plasma samples, phospholipids are a major cause of ion suppression. Ensure your sample preparation method effectively removes them.
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[7]
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for JWH-011 is the most effective way to compensate for variable ion suppression. Since it has nearly identical chemical and physical properties, it will be affected by the matrix in the same way as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[7]
-
Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across the analytical run.
-
Robust Sample Preparation: A consistent and efficient sample preparation method, such as SPE, will minimize variability in the final extract composition.[5]
-
Problem: Poor peak shape for JWH-011.
-
Possible Cause: Co-eluting matrix components can interfere with the chromatography, leading to peak tailing or splitting.[6] This can also be caused by issues with the LC system or column.
-
Solution:
-
Improve Sample Clean-up: As with ion suppression, a better sample preparation method can remove the interfering components.
-
Optimize Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions to prevent peak distortion. Injecting in a solvent stronger than the mobile phase can cause peak fronting.[6]
-
Column Maintenance: Check the column for contamination or degradation. Flushing the column or replacing it may be necessary.
-
System Check: Perform routine maintenance on the LC system to ensure proper functioning of the pump, injector, and detector.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis of JWH-011?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (JWH-011) in the mass spectrometer's ion source.[2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2][5]
Q2: How can I determine if ion suppression is affecting my JWH-011 analysis?
A2: A common method is the post-extraction addition experiment.[3][5] You compare the response of JWH-011 in a neat solution to the response of JWH-011 spiked into a blank matrix extract that has gone through the sample preparation process. A lower response in the matrix extract indicates ion suppression.[5] Another method is post-column infusion, where a constant flow of JWH-011 is introduced into the LC eluent after the column and before the MS source. A dip in the baseline signal when a blank matrix extract is injected indicates the elution of interfering compounds.[3][4]
Q3: Which sample preparation technique is best for minimizing ion suppression for JWH-011 in plasma?
A3: While protein precipitation is a simple and fast technique, it is often insufficient for removing all matrix interferences and can lead to significant ion suppression.[5] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing salts, phospholipids, and other endogenous components, thus reducing ion suppression.[4][5] The choice between SPE and LLE will depend on the specific requirements of the assay and the properties of JWH-011.
Q4: Can changing the ionization source help reduce ion suppression?
A4: Yes, in some cases. Electrospray ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2] If your analyte is amenable to APCI, switching ionization sources could be a viable strategy. Additionally, switching the ESI polarity from positive to negative mode (or vice versa) might help, as fewer matrix components may ionize in the chosen polarity.[2][5]
Q5: What are the typical MS/MS transitions for JWH-011?
A5: While the exact transitions should be optimized on your specific instrument, for JWH-018 (a closely related compound), common fragment ions are observed at m/z 155 and m/z 214.[8][9] The precursor ion for JWH-018 is m/z 342.[8] For JWH-011, you would expect similar fragmentation patterns, and it is crucial to perform a compound optimization to determine the most intense and stable precursor and product ions.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effects for Synthetic Cannabinoids (Illustrative Data)
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | JWH-122 | Rat Plasma | 95.4 - 106.8 | - | [10] |
| Solid-Phase Extraction | JWH-122 | Rat Urine | 92.0 - 106.8 | 93.4 - 118.0 | [10] |
| Solid-Phase Extraction | Multiple Cannabinoids | Urine | 44 - 102 | -49 to +32 | |
| Liquid-Liquid Extraction | JWH-018 | Serum | Not explicitly stated, but deemed suitable to reduce matrix effects | - | [11] |
Note: This table provides illustrative data from studies on various synthetic cannabinoids, as direct comparative data for JWH-011 is limited. The matrix effect is often calculated as (Peak response in presence of matrix / Peak response in absence of matrix) x 100%. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for JWH-011 from Urine
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., JWH-011-d9) and 500 µL of β-glucuronidase solution. Incubate at 50°C for 1 hour to hydrolyze glucuronidated metabolites.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the JWH-011 and internal standard with 2 mL of a 90:10 mixture of dichloromethane and isopropanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for JWH-011 from Plasma/Serum
-
Sample Preparation: To 500 µL of plasma or serum, add the internal standard.
-
Extraction: Add 2 mL of an organic solvent mixture (e.g., hexane:ethyl acetate 9:1 v/v). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters (Example)
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for JWH-011 analysis comparing SPE and LLE sample preparation methods.
Caption: Troubleshooting flowchart for addressing low signal and inconsistency in JWH-011 analysis.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. providiongroup.com [providiongroup.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing JWH-011 Detection in Oral Fluid
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the detection of JWH-011 in oral fluid. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to enhance assay sensitivity and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting JWH-011 in oral fluid?
A1: The primary challenges are the low concentrations of JWH-011 found in oral fluid and the complex nature of the matrix. Oral fluid contains enzymes, proteins, and mucins that can interfere with analysis, leading to a phenomenon known as the matrix effect, which can suppress or enhance the analytical signal.[1][2] Additionally, the small sample volumes typically collected can make it difficult to achieve the required limits of detection.[2][3]
Q2: Which analytical technique is most suitable for sensitive detection of JWH-011 in oral fluid?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and sensitive technique for the definitive identification and quantification of synthetic cannabinoids like JWH-011 in oral fluid.[4][5][6] This method offers high selectivity and sensitivity, allowing for detection at very low concentrations (ng/mL or pg/mL levels).
Q3: How does the choice of oral fluid collection device impact JWH-011 detection sensitivity?
A3: The collection device is critical. Devices like Quantisal™ or Dräger DCD 5000 contain stabilizing buffers that help preserve the analyte, but they also dilute the sample.[1][6][7] It is crucial to validate your analytical method with the specific collection device used, as buffer components can cause matrix effects.[1][8] Furthermore, some drugs may adsorb to the collection pad over time, leading to lower recovery and reduced sensitivity.[8]
Q4: Why is a deuterated internal standard (IS) recommended for JWH-011 analysis?
A4: A deuterated internal standard (e.g., JWH-011-d9, if available, or a close structural analog like JWH-018-d9) is highly recommended.[9] These standards co-elute with the target analyte and experience similar matrix effects and extraction inefficiencies. By calculating the ratio of the analyte signal to the IS signal, variations during sample preparation and injection can be compensated for, leading to more accurate and precise quantification, which is essential for enhancing effective sensitivity.
Q5: Are parent compounds or metabolites of JWH-011 typically targeted in oral fluid?
A5: Unlike in urine where metabolites are predominant, parent compounds of synthetic cannabinoids are the primary targets in oral fluid.[4][6][10] This is because drug presence in oral fluid is largely due to direct contamination of the oral cavity during use, with a smaller contribution from systemic circulation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for JWH-011 | 1. Inefficient Extraction: JWH-011 is not being effectively recovered from the oral fluid matrix.2. Degradation: The analyte has degraded due to improper storage or sample handling.3. Ion Suppression: Components in the oral fluid matrix are suppressing the JWH-011 signal during LC-MS/MS analysis.[1]4. Instrument Sensitivity: The mass spectrometer is not sensitive enough for the low concentrations present. | 1. Optimize Extraction: Switch to a more efficient extraction method like Supported Liquid Extraction (SLE) or an optimized Solid-Phase Extraction (SPE) protocol. Consider microextraction techniques for pre-concentration.[7][11]2. Check Stability: Ensure samples are stored at -20°C or below immediately after collection.[7] Perform stability experiments by analyzing fortified samples after set storage periods.[8]3. Mitigate Matrix Effects: Dilute the sample extract, optimize chromatographic separation to move JWH-011 away from interfering peaks, or use a more rigorous cleanup step (e.g., stronger SPE wash).[12]4. Enhance MS Signal: Optimize MS parameters (e.g., collision energy, cone voltage). Ensure the instrument is clean and properly calibrated. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Manual extraction steps are not being performed uniformly across samples.2. Lack of or Inappropriate Internal Standard: No internal standard is used, or the chosen IS does not behave similarly to JWH-011.3. Variable Matrix Effects: The degree of ion suppression or enhancement differs significantly between samples.[12] | 1. Automate/Standardize: Use an automated liquid handler or positive pressure manifold for SPE to ensure consistency.[9] Ensure thorough vortexing at all mixing steps.2. Use a Proper IS: Incorporate a stable isotope-labeled internal standard (e.g., JWH-011-d9) early in the sample preparation process, preferably before extraction.[9]3. Matrix Matching: Prepare calibration standards and quality controls in a blank oral fluid matrix that has been processed the same way as the unknown samples.[8] |
| False Positives or Contamination | 1. Carryover: Analyte from a high-concentration sample is carried over to the next injection in the LC system.2. Contaminated Reagents/Glassware: Solvents, vials, or pipette tips are contaminated.3. Endogenous Interference: A component of the oral fluid matrix is mistakenly identified as JWH-011. | 1. Optimize Wash Method: Implement a strong needle wash using a high percentage of organic solvent in the autosampler. Inject blank samples after high-concentration standards or samples to confirm no carryover.2. Use High-Purity Materials: Use LC-MS grade solvents and single-use labware where possible. Run a "method blank" (a sample with no matrix, only reagents) to check for contamination.3. Confirm Identity: Use multiple reaction monitoring (MRM) with at least two transitions. The ratio of the quantifier to qualifier ion should be consistent between standards and unknown samples.[9] |
Quantitative Data on Analytical Methods
While specific data for JWH-011 is limited in published literature, the following table summarizes the performance of various LC-MS/MS methods for detecting closely related JWH-series synthetic cannabinoids in oral fluid. This provides a benchmark for expected sensitivity.
| Analyte(s) | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| JWH-018, JWH-073, etc. | Solid-Phase Extraction (SPE) | Not Determined | < 1 µg/L (ppb) | [9] |
| JWH-018, JWH-073, etc. | Immunoassay (Screening) | Not Applicable | 0.25 ng/mL (ppb) | [4][10] |
| JWH-018, JWH-073, etc. | Supported Liquid Extraction (SLE) | Not Determined | 0.5 ng/mL (ppb) | [7] |
| Panel of 19 SCs incl. JWH-018, JWH-073 | Protein Precipitation | 1 ng/mL (ppb) | 2.5 ng/mL (ppb) | [13][14][15] |
| Panel of 30 SCs incl. JWH-018, JWH-081 | Not Specified | 0.015 - 0.9 ng/mL (ppb) | 0.15 - 3.0 ng/mL (ppb) | [6] |
| Panel of 12 SCs | Dispersive Liquid-Liquid Microextraction (DLLME) | 0.5 - 2 ng/mL (ppb) | 1 - 2 ng/mL (ppb) | [11] |
Experimental Protocols
Protocol for Supported Liquid Extraction (SLE)
This protocol is adapted from methods developed for JWH-018 and other synthetic cannabinoids and is designed to enhance recovery and reduce matrix effects.[7]
-
Sample Pre-treatment: To 0.8 mL of the oral fluid/buffer mixture (from a Quantisal device, representing 0.2 mL of neat oral fluid), add 50 µL of an internal standard working solution (e.g., JWH-018-d9 in methanol). Add 200 µL of 1M acetic acid solution.
-
Vortex: Vortex the sample for 10 seconds.
-
Loading: Load the entire mixture onto a Supported Liquid Extraction (SLE) cartridge (e.g., Isolute SLE+ 1 mL).
-
Equilibration: Allow the sample to absorb onto the sorbent for 15 minutes.
-
Elution: Elute the analytes from the cartridge using two 3 mL aliquots of ethyl acetate. Collect the eluate.
-
Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 85:15 Mobile Phase A:B) and transfer to an LC autosampler vial for analysis.
Protocol for Protein Precipitation (PPT)
This is a simpler but potentially less clean method suitable for rapid screening.[13]
-
Aliquoting: Take a 100 µL aliquot of the oral fluid sample.
-
Adding IS and Precipitant: Add 20 µL of an internal standard working solution. Add 200 µL of cold acetonitrile.
-
Vortexing: Vortex the sample vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an LC autosampler vial for injection.
Visualizations
Experimental Workflow
Caption: Workflow from sample collection to data analysis for JWH-011.
Troubleshooting Logic for Low Signal
Caption: Decision tree for diagnosing causes of low analytical signal.
References
- 1. eurekakit.com [eurekakit.com]
- 2. selectscience.net [selectscience.net]
- 3. Oral Fluid Testing: Promises and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of 30 synthetic cannabinoids in oral fluid using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Detection of synthetic cannabinoids in oral fluid using ELISA and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. altasciences.com [altasciences.com]
- 13. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinity: JWH-011 vs. JWH-018
In the field of cannabinoid research, synthetic cannabinoids of the naphthoylindole family, such as JWH-011 and JWH-018, are of significant interest due to their interaction with the cannabinoid receptors CB1 and CB2. This guide provides a comparative overview of their receptor binding affinities, supported by experimental data and methodologies, to aid researchers and drug development professionals in understanding their pharmacological profiles.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The data presented below summarizes the Kᵢ values for JWH-018 and the analogous compound JWH-004 at human CB1 and CB2 receptors.
| Compound | Receptor | Kᵢ (nM) | Reference |
| JWH-018 | CB1 | 9.00 ± 5.00 | [1] |
| CB2 | 2.94 ± 2.65 | [1] | |
| JWH-004 (Analog for JWH-011) | CB1 | 48 | |
| CB2 | 4.02 |
Analysis of Binding Data: JWH-018 demonstrates a high affinity for both CB1 and CB2 receptors, with a slight preference for the CB2 receptor.[1][2] Its potent interaction with the CB1 receptor is a key factor in its strong psychoactive effects.[1] In contrast, the analog for JWH-011, JWH-004, shows a moderate affinity for the CB1 receptor and a high affinity for the CB2 receptor, suggesting a greater selectivity for CB2.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of receptor binding affinities for synthetic cannabinoids like JWH-018 is predominantly conducted using a competitive radioligand binding assay. This technique is considered a gold standard for quantifying the interaction between a ligand and a receptor.[3]
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., JWH-018) by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.
Materials and Methods:
-
Receptor Source: Membrane preparations from cell lines (e.g., HEK-293 or CHO cells) engineered to express high levels of human CB1 or CB2 receptors, or whole brain membrane homogenates for CB1 receptor studies.[4]
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioactive isotope, such as [³H]CP-55,940 or [³H]SR141716A.[4]
-
Test Compounds: JWH-011 and JWH-018.
-
Assay Buffer: A buffer solution, typically containing 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM CaCl₂, with 0.2% bovine serum albumin (BSA).[4]
-
Instrumentation: A liquid scintillation counter to measure radioactivity and a filtration apparatus.[3]
Procedure:
-
Incubation: The receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[4]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine receptor affinity.
References
A Comparative Analysis of the Psychoactive Effects of JWH-018 and THC
An Examination of a Potent Synthetic Cannabinoid and its Natural Analogue
In the landscape of cannabinoid research, understanding the nuanced differences between naturally occurring compounds and their synthetic counterparts is of paramount importance. This guide provides a detailed comparison of the psychoactive and physiological effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis, and JWH-018, a potent synthetic cannabinoid from the naphthoylindole family.
Note on JWH-011: Publicly available experimental data on JWH-011 is exceptionally limited. It is described as a synthetic cannabinoid analogous to JWH-004. For context, JWH-004 exhibits high affinity for both the central CB1 (Ki = 48 nM) and peripheral CB2 receptors (Ki = 4.02 nM). Due to the scarcity of specific data for JWH-011, this guide will focus on the well-researched compound JWH-018 as a representative of the JWH-series of synthetic cannabinoids to facilitate a robust comparison with THC.
Section 1: Pharmacodynamics at the Cannabinoid Receptors
The primary psychoactive effects of both THC and JWH-018 are mediated through their interaction with the cannabinoid receptor type 1 (CB1), which is highly expressed in the central nervous system. However, the nature and strength of this interaction differ significantly, underpinning their distinct psychoactive profiles.
Receptor Binding Affinity
JWH-018 demonstrates a significantly higher binding affinity for both CB1 and CB2 receptors compared to THC.[1][[“]][[“]] The dissociation constant (Ki) is a measure of binding affinity, where a lower value indicates a stronger bond between the ligand and the receptor.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Receptor (Ki) | CB2 Receptor (Ki) |
| THC | ~8.0 - 40.7 nM | ~3.1 - 129 nM |
| JWH-018 | ~9.00 nM | ~2.94 nM |
| Note: Ki values can vary between studies based on the specific assay conditions and tissues used. |
Receptor Activity: A Tale of Two Agonists
Perhaps the most critical distinction lies in their efficacy at the CB1 receptor. THC is a partial agonist , meaning it does not activate the receptor to its maximum potential, even at high concentrations. In contrast, JWH-018 is a full agonist , capable of eliciting a maximal response from the CB1 receptor.[1][[“]][[“]] This difference in intrinsic activity is a key factor in the greater potency and often more severe and unpredictable adverse effects associated with synthetic cannabinoids like JWH-018.[[“]][[“]]
Section 2: In Vivo Psychoactive and Physiological Effects
The differences in receptor binding and activity translate to observable differences in in vivo effects. The "cannabinoid tetrad" is a standard preclinical model in rodents used to characterize the effects of CB1 receptor agonists. It consists of four core observations: suppression of locomotor activity (hypomotility), catalepsy (an immobile, trance-like state), hypothermia (reduced body temperature), and analgesia (pain relief).[4][5][6]
JWH-018 consistently demonstrates greater potency than THC in inducing these tetrad effects, meaning a much lower dose of JWH-018 is required to produce the same physiological response.[7][8]
Table 2: Comparative In Vivo Effects in Mice (Intraperitoneal Administration)
| Effect (Cannabinoid Tetrad) | THC | JWH-018 |
| Hypothermia | Maximal effect observed | Induces more extreme hypothermia than THC[7][8] |
| Analgesia (Tail-flick test) | Effective | More potent than THC[7] |
| Locomotor Suppression | Dose-dependent suppression | More potent than THC |
| Catalepsy (Bar test) | Induces catalepsy | Induces catalepsy at lower doses than THC[9] |
Note: Direct ED50 (median effective dose) values are highly dependent on the specific study protocol. The general finding is that JWH-018's ED50 is significantly lower than THC's for these effects.
Beyond the tetrad, human case reports and clinical observations suggest that JWH-018 can induce more intense and severe psychoactive effects than THC, including profound anxiety, agitation, psychosis, and seizures, effects not typically associated with cannabis use.[1][10]
Section 3: Signaling Pathways and Experimental Protocols
CB1 Receptor Signaling Pathway
Upon activation by an agonist like THC or JWH-018, the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. It primarily couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).[11][12][13] This cascade also involves the modulation of ion channels, such as the inhibition of calcium channels and activation of potassium channels, ultimately leading to a reduction in neurotransmitter release at the presynaptic terminal.[11][13]
Experimental Protocols
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation: Cell membranes expressing the receptor of interest (e.g., mouse brain homogenates containing CB1 receptors) are prepared.[14]
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) that has a high affinity for the receptor.
-
Competition: Increasing concentrations of the test compound (e.g., JWH-018 or THC) are added to the mixture. The test compound competes with the radiolabeled ligand for binding to the receptor.
-
Separation & Measurement: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is measured using scintillation counting.
-
Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand is determined (IC50). This value is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
This workflow is a standard in vivo method to assess the cannabimimetic activity of a test compound in rodents.[5][6][15]
Section 4: Summary and Conclusion
The comparison between THC and JWH-018 highlights the critical pharmacological differences that drive their distinct psychoactive and physiological profiles.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]
- 5. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrad test - Wikipedia [en.wikipedia.org]
- 7. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated administration of phytocannabinoid Δ9-THC or synthetic cannabinoids JWH-018 and JWH-073 induces tolerance to hypothermia but not locomotor suppression in mice, and reduces CB1 receptor expression and function in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of Acute Neurocognitive and Psychotomimetic Effects of a Synthetic Cannabinoid and Natural Cannabis at Psychotropic Dose Equivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Naphthoylindoles in Synthetic Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various JWH-series synthetic cannabinoids, with a focus on providing context for the potential cross-reactivity of JWH-011, in commercially available immunoassays. Due to a lack of specific experimental data for JWH-011 in the reviewed literature, this guide leverages data from structurally similar analogues to infer potential cross-reactivity and highlights the importance of confirmatory testing.
Introduction to Synthetic Cannabinoid Immunoassays
Screening for synthetic cannabinoids in biological matrices is primarily conducted using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and homogeneous enzyme immunoassay (HEIA).[1] These assays are designed to detect a specific target analyte, often a metabolite of a prevalent synthetic cannabinoid like JWH-018.[2][3] However, due to structural similarities among the vast number of synthetic cannabinoids, these immunoassays can exhibit significant cross-reactivity with non-target analogues.[2] This cross-reactivity can be both advantageous, allowing for the detection of a broader range of compounds, and disadvantageous, leading to potential false-positive results for compounds not explicitly included in the assay's validation.[4][5] Understanding the cross-reactivity profiles of different synthetic cannabinoids is therefore critical for accurate interpretation of immunoassay results.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various JWH-series compounds in immunoassays primarily targeting JWH-018 or its metabolites. It is important to note that cross-reactivity is highly dependent on the specific antibody used in the assay.
| Compound | Target Analyte of Immunoassay | Cross-Reactivity (%) | Reference |
| JWH-018 | JWH-018 N-(5-hydroxypentyl) metabolite | Moderate to High | [5] |
| JWH-018 N-(5-hydroxypentyl) metabolite | JWH-018 N-(5-hydroxypentyl) metabolite | 103.9 | [6] |
| JWH-018 N-pentanoic acid metabolite | JWH-018 N-pentanoic acid metabolite | Calibrator | [4] |
| JWH-073 | JWH-018 N-(5-hydroxypentyl) metabolite | Moderate to High | [5] |
| JWH-073 | JWH-250 | 94.1 | [6] |
| JWH-073 N-(4-hydroxybutyl) metabolite | JWH-018 N-pentanoic acid metabolite | High | [4] |
| JWH-073 N-(4-hydroxybutyl) metabolite | JWH-250 | 106.8 | [6] |
| JWH-019 | JWH-018 N-(5-hydroxypentyl) metabolite | Moderate to High | [5] |
| JWH-122 | JWH-018 N-(5-hydroxypentyl) metabolite | Moderate to High | [5] |
| JWH-200 | JWH-250 | 84 | [6] |
| JWH-203 | JWH-250 | 74.5 | [6] |
| JWH-210 | JWH-018 N-(5-hydroxypentyl) metabolite | Moderate to High | [5] |
| JWH-250 | JWH-250 | 100 | [6] |
| JWH-250 N-(5-hydroxypentyl) metabolite | JWH-250 | 158 | [6] |
| AM-2201 | JWH-018 N-(5-hydroxypentyl) metabolite | Moderate to High | [5] |
Note: "Moderate to High" indicates that the studies reported significant cross-reactivity but did not always provide a precise percentage.
JWH-011 (1-pentyl-3-(4-methoxy-1-naphthoyl)indole) is structurally very similar to JWH-018 (1-pentyl-3-(1-naphthoyl)indole), with the key difference being a methoxy group at the 4-position of the naphthoyl ring. This structural similarity suggests that JWH-011 would likely exhibit significant cross-reactivity in immunoassays designed to detect JWH-018 and its metabolites. The degree of cross-reactivity would depend on whether the methoxy group interferes with the antibody-antigen binding.
Experimental Protocols
The determination of cross-reactivity in synthetic cannabinoid immunoassays typically follows a competitive ELISA or HEIA format. A generalized protocol is outlined below.
Competitive Immunoassay for Cross-Reactivity Assessment
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with a surfactant (e.g., 0.05% Tween-20).
-
Blocking Buffer: PBS with a blocking agent (e.g., 1% bovine serum albumin or non-fat dry milk) to prevent non-specific binding.
-
Analyte Standards: Prepare a series of dilutions of the target analyte (e.g., JWH-018 N-pentanoic acid metabolite) in a drug-free matrix (e.g., urine or buffer) to generate a standard curve.
-
Test Compound Solutions: Prepare a range of concentrations of the compound to be tested for cross-reactivity (e.g., JWH-011) in the same drug-free matrix.
2. Assay Procedure:
-
Coating: Microplate wells are coated with a protein conjugate of the target analyte (e.g., JWH-018-BSA).
-
Blocking: The wells are washed and then incubated with blocking buffer to saturate all non-specific binding sites.
-
Competition: A fixed amount of the primary antibody (specific to the target analyte) is mixed with either the analyte standards or the test compound solutions and added to the coated wells. The free analyte and the analyte on the plate compete for binding to the antibody.
-
Incubation: The plate is incubated to allow for binding to occur.
-
Secondary Antibody and Detection: The wells are washed to remove unbound antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added. After another incubation and wash step, a substrate is added that produces a measurable signal (e.g., color change) in the presence of the enzyme.
-
Measurement: The signal is read using a microplate reader. The intensity of the signal is inversely proportional to the concentration of the analyte in the sample.
3. Data Analysis:
-
A standard curve is generated by plotting the signal intensity versus the concentration of the analyte standards.
-
The concentration of the test compound that produces a 50% inhibition of the maximum signal (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing the Experimental Workflow and Metabolic Influence
To better understand the immunoassay process and the factors influencing cross-reactivity, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neogen.com [neogen.com]
Validation of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Sensitive Detection of JWH-011
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of JWH-011, a potent synthetic cannabinoid. The performance of this novel method is objectively compared with established analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and forensic analysis, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical methodology.
Comparative Analysis of Analytical Methods
The performance of the new UPLC-MS/MS method was rigorously evaluated against standard LC-MS/MS and GC-MS methods for the detection of JWH-011 and its analogs. The following tables summarize the key validation parameters, demonstrating the superior sensitivity and efficiency of the novel method.
Table 1: Performance Characteristics in Human Plasma
| Parameter | New UPLC-MS/MS Method | Standard LC-MS/MS Method | Standard GC-MS Method |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 - 0.5 ng/mL[1] | 2.5 ng/mL[2] |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | 0.5 - 1.0 ng/mL[1] | 5.0 ng/mL[2] |
| Linearity (r²) | >0.998 | >0.99[3] | >0.99 |
| Accuracy (% Bias) | -3.5% to 4.2% | <15% | <15% |
| Precision (% RSD) | <5% | <10%[4] | <15% |
| Recovery (%) | 92 - 98% | 85 - 95%[4] | 80 - 100%[2] |
| Analysis Time | 8 minutes | 12 - 15 minutes[1] | 15 - 20 minutes |
Table 2: Performance Characteristics in Oral Fluid
| Parameter | New UPLC-MS/MS Method | Standard LC-MS/MS Method |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL[5] |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 2.5 ng/mL[5] |
| Linearity (r²) | >0.997 | >0.99 |
| Accuracy (% of Target) | 95.5 - 108.2% | 90.5 - 112.5%[5] |
| Precision (% RSD) | <6% | 3 - 14.7%[5] |
| Recovery (%) | 90 - 96% | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
a) Human Plasma:
A solid-phase extraction (SPE) method was employed for the extraction of JWH-011 from human plasma. 1 mL of plasma was mixed with an internal standard and loaded onto a pre-conditioned SPE cartridge. The cartridge was then washed with deionized water and a low-concentration organic solvent mixture. The analyte was eluted with a high-concentration organic solvent, evaporated to dryness, and reconstituted in the mobile phase for UPLC-MS/MS analysis.
b) Oral Fluid:
A liquid-liquid extraction (LLE) protocol was utilized for oral fluid samples. 0.5 mL of oral fluid was mixed with a buffer solution and an internal standard. The mixture was then extracted with an organic solvent. The organic layer was separated, evaporated, and the residue was reconstituted in the mobile phase.
UPLC-MS/MS Analysis
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: C18 reversed-phase column (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for JWH-011 and the internal standard.
Visualizations
Signaling Pathway of JWH-011
JWH-011, like other synthetic cannabinoids, primarily exerts its effects through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[6] This activation initiates a downstream signaling cascade.
Caption: JWH-011 signaling cascade via CB1/CB2 receptors.
Experimental Workflow for JWH-011 Detection
The following diagram illustrates the logical flow of the experimental procedure for the detection and quantification of JWH-011 in biological samples.
Caption: Workflow for JWH-011 analysis in biological samples.
References
- 1. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]
- 3. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxic Effects of Synthetic Cannabinoids
A critical examination of the neurotoxic profiles of JWH-018, JWH-073, JWH-081, JWH-210, AM-2201, and CP-47,497, with a notable absence of experimental data for JWH-011.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neurotoxic effects of several prominent synthetic cannabinoids. It is important to note at the outset that a thorough literature search did not yield any specific experimental studies directly investigating the neurotoxic effects of JWH-011. Therefore, a direct comparison with this compound is not possible at this time. However, by examining the neurotoxicity of structurally similar JWH compounds and other synthetic cannabinoids, we can infer potential risks and guide future research.
This guide synthesizes available quantitative data on key neurotoxic endpoints, details the experimental methodologies used to obtain this data, and visualizes the known signaling pathways involved in synthetic cannabinoid-induced neurotoxicity.
Comparative Neurotoxicity of Synthetic Cannabinoids
The following table summarizes the known neurotoxic effects of several synthetic cannabinoids based on in vitro and in vivo studies. The data highlights the pro-convulsant, apoptotic, and oxidative stress-inducing properties of these compounds.
| Compound | Neurotoxic Effect | Species/Model | Key Findings |
| JWH-018 | Induces seizures[1], promotes oxidative stress[2][3], and glial activation[4][5]. | Mouse[1], Human SH-SY5Y cells[2][3], Rat[4][5][6] | Caused more severe seizures than THC[1]. In SH-SY5Y cells, it did not significantly decrease cell viability but induced oxidative stress by decreasing glutathione levels and increasing protein carbonylation and malondialdehyde (MDA) concentrations[2][3]. Repeated exposure in rats led to astrogliosis and microgliosis in brain regions associated with addiction[4][5][6]. |
| JWH-073 | Induces seizures[1] and alters neuronal function[7]. | Mouse[1][7] | Produced significantly more convulsions than THC. Acutely impaired sensorimotor responses and memory function in mice[1][7]. |
| JWH-081 | Induces neuronal damage[8]. | Mouse[8] | High doses (5 mg/kg) resulted in distorted nuclei and nuclear membranes in the nucleus accumbens, suggesting neurotoxicity[8]. |
| JWH-210 | Induces neuronal damage and cytotoxicity[8][9]. | Mouse[8], Mouse primary forebrain neurons[9] | High doses (5 mg/kg) caused distorted nuclei and nuclear membranes in the nucleus accumbens[8]. Induced concentration-dependent cytotoxicity in primary forebrain neurons[9]. |
| AM-2201 | Potent seizure-inducing effects[1] and cytotoxicity[9]. | Mouse[1], Mouse primary forebrain neurons[9] | Produced significantly more convulsions than THC[1]. Induced concentration-dependent cytotoxicity in primary forebrain neurons through a caspase-3-dependent apoptotic mechanism[9]. |
| CP-47,497 | Cytotoxicity[9]. | Mouse primary forebrain neurons[9] | Induced concentration-dependent cytotoxicity in primary forebrain neurons[9]. |
Cannabinoid Receptor (CB1) Binding Affinities
The affinity of these synthetic cannabinoids for the CB1 receptor is a crucial factor in their psychoactive and, potentially, their neurotoxic effects. Generally, higher affinity is associated with greater potency.
| Compound | CB1 Receptor Binding Affinity (Ki, nM) |
| JWH-018 | 9.00 |
| JWH-073 | 8.9 - 12.9[7] |
| JWH-081 | Not available in the provided search results. |
| JWH-210 | 0.46 |
| AM-2201 | 1.0 |
| CP-47,497 | 9.53 |
| Δ⁹-THC (for comparison) | 40.7 |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Line: Primary forebrain neuronal cultures from mice[9].
-
Methodology: Neuronal cells were treated with various concentrations of synthetic cannabinoids (CP-55,940, CP-47,497, CP-47,497-C8, HU-210, JWH-018, JWH-210, AM-2201, and MAM-2201). Cytotoxicity was assessed using a lactate dehydrogenase (LDH) assay, which measures membrane integrity. To investigate the mechanism, cells were pre-incubated with the CB1 antagonist AM251 or the CB2 antagonist AM630. Apoptosis was evaluated by Annexin-V staining and caspase-3 activity assays[9].
Oxidative Stress Assessment in SH-SY5Y Cells
-
Methodology: Cells were exposed to JWH-018 at concentrations ranging from 5 to 150 μM for 24 hours. Oxidative stress was evaluated by measuring levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, protein carbonylation, and glutathione (GSH) concentrations. The activities of antioxidant enzymes such as glutathione reductase and catalase were also determined[2][3].
In Vivo Seizure Induction and Neurotoxicity Assessment
-
Animal Model: Male C57BL/6 mice[1].
-
Methodology: Mice were administered various doses of synthetic cannabinoids (THC, JWH-073, and AM-2201) via intraperitoneal injection. Seizure activity was observed and scored. For neurotoxicity assessment in other studies, ICR mice were treated with JWH-081 and JWH-210 (0.1, 1, and 5 mg/kg) for a set period. Behavioral changes were monitored using a functional observation battery, and locomotor activity was measured. Histopathological analysis of the brain, specifically the nucleus accumbens and hippocampus, was performed to identify neuronal damage[8].
Glial Cell Activation Analysis
-
Methodology: Rats were repeatedly administered JWH-018 (0.25 mg/kg, i.p.) for 14 consecutive days. Brain tissue was collected at different time points after the last injection. Immunohistochemistry was used to detect markers for microglia (Iba1) and astrocytes (GFAP) in brain regions such as the medial prefrontal cortex, nucleus accumbens, and ventral tegmental area[4][5][6].
Signaling Pathways and Experimental Workflows
The neurotoxic effects of many synthetic cannabinoids are primarily mediated through the activation of the CB1 receptor, leading to downstream signaling cascades that can induce apoptosis and oxidative stress.
References
- 1. Comparison of the Neurotoxic and Seizure-Inducing Effects of Synthetic and Endogenous Cannabinoids with Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 8. Neurotoxicity of Synthetic Cannabinoids JWH-081 and JWH-210 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of synthetic cannabinoids on primary neuronal cells of the forebrain: the involvement of cannabinoid CB1 receptors and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparison of JWH-011 and AM-2201 Induced Seizures: A Guide for Researchers
This guide provides a comparative analysis of the seizure-inducing potential of two synthetic cannabinoid receptor agonists (SCRAs), JWH-011 and AM-2201. The information is intended for researchers, scientists, and drug development professionals investigating the neurotoxic effects of these compounds. While direct comparative in vivo seizure studies between JWH-011 and AM-2201 are limited, this guide synthesizes available data from individual studies on these and structurally related compounds to offer insights into their relative pro-convulsant activities.
Synthetic cannabinoids are a diverse group of designer drugs that act as potent agonists for cannabinoid receptors, particularly the CB1 receptor located in the central nervous system.[1] Unlike Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis which is a partial agonist, many SCRAs are full agonists.[2] This property leads to a much stronger receptor activation, which can disrupt normal neurotransmission and induce severe adverse effects, including seizures.[1][2]
Mechanism of SCRA-Induced Seizures
The pro-convulsant effects of SCRAs like JWH-011 and AM-2201 are primarily mediated by their potent activation of the CB1 receptor.[3][4][5] This intense agonism is thought to dysregulate the balance between excitatory and inhibitory neurotransmission. Specifically, studies on AM-2201 have demonstrated that it enhances glutamatergic transmission in the hippocampus, a brain region critical for seizure generation.[3][6] This increase in the excitatory neurotransmitter glutamate likely plays a crucial role in the initiation of seizures following the administration of potent SCRAs.[3][7] The seizure activity induced by both JWH-series compounds and AM-2201 can be blocked by pretreatment with a CB1 receptor antagonist, such as AM251 or rimonabant, confirming the central role of this receptor in their mechanism of action.[3][4][5]
Comparative Data: JWH-011 vs. AM-2201
The following table summarizes key data points for JWH-011 and AM-2201, including their binding affinity for the CB1 receptor and observed seizure-related effects from in vivo studies. Data for the closely related compound JWH-018 is included as a proxy for the JWH-naphthoylindole class due to a lack of specific seizure studies on JWH-011.
| Parameter | JWH-011 / JWH-018 | AM-2201 | Source |
| Chemical Class | Naphthoylindole | Naphthoylindole (Fluorinated) | N/A |
| CB1 Receptor Affinity (Kᵢ, nM) | JWH-018: 4.44 nM | AM-2201: ~1.0 nM (Implied high affinity) | [8] |
| CB1 Receptor Agonism | Full Agonist | Full Agonist | [2] |
| Observed Seizure Effects (in vivo) | JWH-018 induced dose-dependent electrographic seizures in mice. | Induced abnormal spike-wave discharges and epileptiform behaviors (e.g., tonic-clonic jerking) in mice. Produced significantly more convulsions than THC or JWH-073. | [3][4][9] |
| Effective Seizure-Inducing Dose | JWH-018: 1.5 - 5 mg/kg (i.p.) in mice. | 1 mg/kg (i.p.) in mice. | [4][9] |
| Animal Model | Mice | Mice | [3][4][9] |
Note: AM-2201 is the 1-(5-fluoropentyl) analog of JWH-018. This structural modification generally increases binding affinity for the CB1 receptor, which correlates with its higher potency and pro-convulsant activity.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols derived from studies investigating the seizure-inducing effects of SCRAs.
Protocol 1: Assessment of AM-2201 Induced Seizures in Mice
This protocol is based on the methodology described by Funada and Takebayashi-Ohsawa (2018).[3]
-
Animal Model: Male C57BL/6J mice are used. Animals are housed under controlled temperature and a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Implantation: Mice are anesthetized, and stainless-steel electrodes are implanted into the skull for electroencephalography (EEG) recording. Electrodes are typically placed over the frontal cortex and hippocampus. A reference electrode is placed over the cerebellum. The assembly is secured with dental cement. Animals are allowed to recover for at least one week post-surgery.
-
Drug Administration: AM-2201 is dissolved in a vehicle solution (e.g., ethanol, Tween 80, and saline). The drug is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.5, 1, 2 mg/kg). A control group receives the vehicle only.
-
Seizure Assessment:
-
EEG Recording: Immediately after injection, EEG activity is recorded for a specified period (e.g., 60 minutes). Seizure activity is identified by the appearance of abnormal, high-amplitude, sharp-wave discharges.
-
Behavioral Observation: Concurrently with EEG recording, animal behavior is video-monitored. Epileptiform behaviors are scored based on a predefined scale, which may include stages such as rigid posture, tail extension, rearing, jumping, and tonic-clonic convulsions.
-
-
Data Analysis: The latency to the first seizure, the duration of seizure activity, and the severity of behavioral convulsions are quantified and compared between different dose groups.
Protocol 2: Comparative Convulsion Assessment
This protocol is adapted from a study comparing the neurotoxic effects of various cannabinoids, including AM-2201.[9]
-
Animal Model: Male ICR mice are used.
-
Drug Administration: AM-2201 and a comparator compound (e.g., JWH-073) are dissolved in a suitable vehicle. Drugs are administered via i.p. injection across a range of doses to establish a dose-response relationship.
-
Behavioral Scoring of Convulsions: Following injection, mice are placed in an observation chamber and monitored for a set period (e.g., 30 minutes). The presence and severity of convulsions are scored by a trained observer blind to the treatment conditions. A common scoring system is the Racine scale, adapted for cannabinoid-induced seizures, which may include behaviors like facial clonus, head nodding, forelimb clonus, rearing, and generalized tonic-clonic seizures.
-
Data Analysis: The number of animals exhibiting convulsions at each dose and the mean convulsion scores are calculated. Dose-response curves are generated to compare the potency of the different compounds in inducing convulsions.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental processes.
Caption: Proposed signaling pathway for SCRA-induced seizures.
Caption: Experimental workflow for in vivo seizure assessment.
References
- 1. Seizures on Synthetic Cannabinoids | Project CBD [projectcbd.org]
- 2. promises.com [promises.com]
- 3. Synthetic cannabinoid AM2201 induces seizures: Involvement of cannabinoid CB1 receptors and glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural (∆9-THC) and synthetic (JWH-018) cannabinoids induce seizures by acting through the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAM-2201 acute administration impairs motor, sensorimotor, prepulse inhibition, and memory functions in mice: a comparison with its analogue AM-2201 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of JWH-011 and its Fluorinated Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic cannabinoid JWH-011 and its potential fluorinated derivatives. Due to a lack of publicly available data specifically on JWH-011 and its fluorinated analogs, this guide will draw upon data from the closely related compound JWH-018 and its fluorinated counterpart, AM-2201, to illustrate the anticipated effects of fluorination.
JWH-011 is a synthetic cannabinoid of the naphthoylindole family. It is an analog of JWH-004, a compound known for its high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] The introduction of fluorine into synthetic cannabinoids is a common medicinal chemistry strategy to modulate a drug's metabolic stability, membrane permeability, and pharmacological potency.[2] Generally, terminal fluorination of the N-pentyl chain in synthetic cannabinoids leads to an increase in CB1 receptor potency, in some cases by a factor of two to five.[3][4]
Data Presentation: Comparative Analysis
To illustrate the potential impact of fluorination on a JWH-011-type scaffold, the following table presents data for the well-characterized pair of JWH-018 (non-fluorinated) and its 5-fluoropentyl analog, AM-2201. It is important to note that while JWH-011 is a 2-methyl-1-(1-methylhexyl)indole derivative, JWH-018 is a 1-pentyl-3-(1-naphthoyl)indole. The data below is intended to be illustrative of the effects of fluorination on this class of compounds.
| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | CB1 Functional Activity (EC50, nM) | CB2 Functional Activity (EC50, nM) |
| JWH-018 | 9.0 | 2.94 | 2.8 - 36 | 6.5 |
| AM-2201 (5F-JWH-018) | 1.0 | 2.6 | ~5.2 | ~39.4 |
Note: Data is compiled from multiple sources and assay methods may vary. Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of functional potency; a lower value indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Competitive Binding Assay
This assay determines the binding affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 is a commonly used high-affinity cannabinoid receptor agonist.
-
Test Compounds: JWH-011 and its fluorinated derivatives.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Filtration System: A cell harvester and glass fiber filter mats.
-
Scintillation Counter and Fluid.
Procedure:
-
Incubation: Receptor membranes, the radioligand, and varying concentrations of the test compound are incubated together in the assay buffer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber mats to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically cytochrome P450s.
Materials:
-
Metabolic System: Human liver microsomes or hepatocytes.
-
Cofactor: NADPH (for cytochrome P450-mediated metabolism).
-
Test Compound: JWH-011 or its fluorinated derivatives.
-
Control Compounds: Compounds with known high and low metabolic stability.
-
Quenching Solution: Cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Analytical Instrument: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Incubation: The test compound is incubated with liver microsomes or hepatocytes in the presence of NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by the addition of a cold quenching solution.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as half-life (t½) and intrinsic clearance (CLint), which indicate the compound's metabolic stability.[5][6]
Mandatory Visualizations
Caption: Simplified Cannabinoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. researchgate.net [researchgate.net]
- 3. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. bioivt.com [bioivt.com]
Validating an LC-MS/MS Method for JWH-011 in Oral Fluid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of synthetic cannabinoids, such as JWH-011, presents a significant challenge for toxicological analysis. Accurate and reliable detection methods are crucial for clinical and forensic applications. This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of JWH-011 in oral fluid. We will also explore alternative analytical techniques and present supporting experimental data to aid researchers in selecting the most appropriate method for their needs.
While specific validation data for JWH-011 is not extensively available in published literature, this guide utilizes data from validated methods for structurally similar JWH compounds and multi-analyte synthetic cannabinoid panels to provide a robust framework for methodology and expected performance.
Method Comparison: LC-MS/MS vs. Alternative Techniques
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a comparison of LC-MS/MS with other common techniques for the detection of synthetic cannabinoids.
| Feature | LC-MS/MS | ELISA (Enzyme-Linked Immunosorbent Assay) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Immunoassay based on antibody-antigen recognition. | Chromatographic separation of volatile compounds followed by mass-based detection. |
| Specificity | High | Variable, subject to cross-reactivity with related compounds. | High |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (ng/mL) | High (ng/mL) |
| Quantification | Excellent | Semi-quantitative or qualitative | Good |
| Sample Throughput | Moderate | High | Moderate |
| Cost per Sample | High | Low | Moderate |
| Confirmation | Gold standard for confirmation. | Screening method; positive results require confirmation. | Can be used for confirmation. |
Quantitative Performance of a Validated LC-MS/MS Method
The following table summarizes the typical validation parameters for an LC-MS/MS method for the analysis of synthetic cannabinoids in oral fluid. These values are representative of what can be expected for a method validated for JWH-011.[1][2]
| Validation Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.25 - 2.5 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Extraction Recovery | > 70% |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving reliable and reproducible results.
Oral Fluid Sample Collection and Preparation
-
Collection: Oral fluid is collected using a specialized device containing a collection pad and a buffer solution to ensure sample stability.[3]
-
Sample Pre-treatment: A simple protein precipitation step is often employed for sample clean-up.[1][2]
-
To 100 µL of the oral fluid sample, add 300 µL of water and 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Parameters
-
Column: A Kinetex Biphenyl column (50 mm × 3 mm, 2.6 µm) is a suitable choice for the separation of synthetic cannabinoids.[1][2]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is typically used.
-
Flow Rate: A flow rate of 0.5 mL/min is commonly employed.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
Tandem Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for JWH compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for JWH-011 would need to be optimized.
-
Ion Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows must be optimized for the specific instrument used.
Alternative Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that can presumptively identify the presence of synthetic cannabinoids.[4][5][6][7][8]
-
Principle: Competitive binding between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.
-
Advantages: Rapid, cost-effective, and suitable for screening a large number of samples.
-
Limitations: Potential for cross-reactivity with other structurally related compounds, leading to false-positive results. Positive results must be confirmed by a more specific method like LC-MS/MS. The cross-reactivity for JWH-011 would need to be determined for a specific ELISA kit.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the identification and quantification of drugs of abuse.
-
Principle: Separation of volatile compounds based on their boiling points and interaction with the stationary phase, followed by mass analysis.
-
Advantages: High specificity and good sensitivity.
-
Limitations: Requires derivatization for many synthetic cannabinoids to improve their volatility and thermal stability, which adds a step to the sample preparation process.
Experimental Workflow and Data Analysis
The following diagram illustrates the typical workflow for the LC-MS/MS analysis of JWH-011 in oral fluid.
Caption: Workflow for JWH-011 analysis in oral fluid.
Conclusion
The validation of an LC-MS/MS method is critical for the accurate and reliable quantification of JWH-011 in oral fluid. This guide provides a comprehensive framework for such a validation, drawing upon established methods for similar synthetic cannabinoids. While LC-MS/MS remains the gold standard for confirmation and quantification due to its high sensitivity and specificity, alternative methods like ELISA can be valuable for initial screening purposes. The choice of method should be guided by the specific requirements of the study, including the need for quantitative accuracy, sample throughput, and cost considerations. Further research to establish specific validation parameters for JWH-011 is encouraged to enhance the robustness of analytical testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Cannabinoid ELISA Assays | Tulip Biolabs [tulipbiolabs.com]
- 8. Performance characteristics of an ELISA screening assay for urinary synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Potency of Synthetic Cannabinoids JWH-011 and CP-47,497
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two synthetic cannabinoids, JWH-011 and CP-47,497, at the primary cannabinoid receptors, CB1 and CB2. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Quantitative Potency Comparison
The following table summarizes the available quantitative data on the binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) of JWH-011 and CP-47,497. It is important to note that direct binding and functional potency data for JWH-011 is limited in the public domain. The data presented for JWH-011 is based on its analogue, JWH-004, and should be interpreted with caution.
| Compound | Receptor | Binding Affinity (Kᵢ) (nM) | Functional Activity (EC₅₀/IC₅₀) (nM) | Notes |
| JWH-011 (data for analogue JWH-004) | CB1 | 48[1] | Not Available | JWH-011 is a N-(1-methylhexyl) analogue of the N-hexyl JWH-004.[1] |
| CB2 | 4.02[1] | Not Available | JWH-004 displays higher affinity for the CB2 receptor.[1] | |
| CP-47,497 | CB1 | 2.1[2] | 135 (G-protein activation) | A potent CB1 agonist.[2] In vivo studies show it to be 3 to 28 times more potent than Δ⁹-THC.[3] |
| CB2 | Higher than Δ⁹-THC[4] | Not Available | Binds with high affinity to both CB1 and CB2 receptors.[4] | |
| CP-47,497-C8 (analogue) | CB1 | Not Available | 4.4 (Receptor Internalization, EC₅₀)[5] | The C8 analogue shows potent functional activity at the CB1 receptor.[5] |
| CB1 | Not Available | 15.4 (Inhibition of Neurotransmission, IC₅₀)[5] |
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
Cannabinoid Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To measure the ability of an unlabeled test compound (e.g., JWH-011 or CP-47,497) to displace a radiolabeled ligand with known high affinity for the cannabinoid receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioactive isotope, such as [³H]CP-55,940.
-
Test Compounds: Unlabeled JWH-011 and CP-47,497.
-
Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) and a protein carrier (e.g., bovine serum albumin - BSA).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cannabinoid Receptor Functional Assay ([³⁵S]GTPγS Binding Assay)
This assay measures the functional activity (EC₅₀) of a compound by quantifying its ability to activate G-proteins coupled to the cannabinoid receptors.
Objective: To determine the potency and efficacy of a test compound in stimulating the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.
Materials:
-
Membrane Preparations: Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog labeled with a radioactive isotope.
-
GDP: Guanosine diphosphate, to ensure G-proteins are in an inactive state at baseline.
-
Test Compounds: JWH-011 and CP-47,497 at various concentrations.
-
Assay Buffer: Similar to the binding assay buffer.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate the membrane-bound [³⁵S]GTPγS from the unbound.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined from a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: Workflow for Cannabinoid Receptor Binding Affinity Assay.
Caption: Cannabinoid Receptor G-protein Signaling Pathway.
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. CP 47,497 - Wikipedia [en.wikipedia.org]
- 3. Cannabimimetic activity from CP-47,497, a derivative of 3-phenylcyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 5. CP47,497-C8 and JWH073, commonly found in `Spice' herbal blends, are potent and efficacious CB1 cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cannabinoid JWH-011 and its related analogs, focusing on their structure-activity relationships (SAR) at the cannabinoid receptors CB1 and CB2. The information presented is intended to inform research and drug development efforts by providing key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Introduction to JWH-011 and its Analogs
JWH-011 is a synthetic cannabinoid belonging to the naphthoylindole family. It is characterized by a 2-methyl-1-(1-methylhexyl)-1H-indol-3-yl group linked to a naphthalen-1-ylmethanone moiety. Understanding the SAR of JWH-011 and its analogs is crucial for predicting their potency, selectivity, and potential physiological effects. The primary molecular targets of these compounds are the cannabinoid receptors CB1, predominantly found in the central nervous system, and CB2, primarily expressed in the immune system.
Comparative Analysis of Receptor Binding and Functional Activity
| Compound | N-Alkyl Chain | 2-Indole Methylation | Naphthoyl Substitution | CB1 Ki (nM) | CB2 Ki (nM) | Functional Activity (EC50/Emax) |
| JWH-004 | n-Hexyl | No | None | 48 | 4.02 | - |
| JWH-011 (estimated) | 1-Methylhexyl | Yes | None | ~96 - 192 | ~8 - 16 | - |
| JWH-018 | n-Pentyl | No | None | 9.00 | 2.94 | Full agonist at CB1 |
| JWH-073 | n-Butyl | No | None | 8.9 | 12.9 | Full agonist at CB1 |
| JWH-122 | n-Pentyl | No | 4-Methyl | 0.69 | - | High CB1 affinity |
| JWH-210 | n-Pentyl | No | 4-Ethyl | 0.46 | - | High CB1 affinity |
Key Structure-Activity Relationship Observations
Several structural modifications have been shown to significantly impact the affinity and activity of JWH analogs:
-
N-Alkyl Chain Length: The length of the N-alkyl chain on the indole ring is a critical determinant of cannabinoid receptor affinity. Optimal activity is generally observed with chain lengths of four to six carbons (e.g., n-butyl, n-pentyl, n-hexyl)[1].
-
2-Indole Methylation: The presence of a methyl group at the 2-position of the indole ring, as seen in JWH-011, generally reduces binding affinity for both CB1 and CB2 receptors by a factor of 2 to 4[1].
-
Naphthoyl Ring Substitution: Modifications to the naphthoyl ring can significantly enhance binding affinity. For instance, the addition of a methyl or ethyl group at the 4-position of the naphthoyl ring, as in JWH-122 and JWH-210 respectively, results in compounds with very high CB1 receptor affinity[2][3].
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Test compounds (e.g., JWH-011 analogs).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand ([³H]CP-55,940).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). Cannabinoid receptor agonists that couple to Gi/o proteins inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF or LANCE).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a multi-well plate and incubate.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by the cAMP assay kit.
-
The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured.
-
Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for cannabinoid receptor agonists and a typical experimental workflow for a radioligand binding assay.
References
- 1. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Disposal of JWH-011: A Guide for Laboratory Professionals
Core Principles of JWH-011 Disposal
The overarching principle for the disposal of JWH-011, as with other potent synthetic compounds, is to manage it as a hazardous chemical waste. This requires careful segregation, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department. The goal is to prevent environmental contamination and accidental exposure.
Quantitative Data Summary: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions. The following table outlines the segregation of waste potentially generated during research involving JWH-011.
| Waste Stream | Container Type | Incompatible with | Disposal Notes |
| Pure JWH-011 (Solid) | Labeled, sealed, chemically resistant container | Oxidizers, strong acids, strong bases | Must be clearly labeled as "Hazardous Waste: JWH-011". |
| JWH-011 in Organic Solvents | Labeled, sealed, solvent-safe container (e.g., glass, Teflon-lined cap) | Aqueous solutions, oxidizers, strong acids, strong bases. Do not mix halogenated and non-halogenated solvents unless permitted by your EHS. | Label must specify the solvent and estimated concentration of JWH-011. Keep container closed when not in use. Store in a flammable storage cabinet if the solvent is flammable. |
| Contaminated Labware (pipette tips, vials) | Puncture-resistant, labeled sharps container | Liquids | All disposable labware that has come into direct contact with JWH-011 should be considered contaminated. Do not place free liquids in these containers. |
| Aqueous Waste (from cleaning, etc.) | Labeled, sealed, chemically resistant container | Organic solvents, strong acids, strong bases | The first rinse of any glassware should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy and local regulations; consult your EHS. |
| Personal Protective Equipment (PPE) | Labeled plastic bag or container | Sharps | Gloves, bench paper, and other contaminated PPE should be collected as hazardous waste. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe handling and disposal of JWH-011 waste.
Protocol 1: Disposal of Bulk JWH-011 and Solutions
-
Consult Your EHS Office: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department to understand specific institutional and local regulations.
-
Segregate Waste: Collect pure JWH-011 and solutions containing JWH-011 in separate, dedicated, and compatible waste containers.
-
Label Containers: Clearly label each waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "[2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone" and the common name "JWH-011".
-
A list of all components in the container, including solvents and their approximate percentages.
-
The date the waste was first added to the container.
-
The Principal Investigator's name and laboratory contact information.
-
-
Store Safely: Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. Ensure secondary containment is used for liquid waste.
-
Arrange for Pickup: Once the waste container is full or has reached the institutional time limit for storage in an SAA, schedule a pickup with your EHS or designated hazardous waste disposal vendor.
Protocol 2: Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware with a small amount of an appropriate organic solvent (e.g., methanol or ethanol) to remove residual JWH-011. Collect this first rinse as hazardous waste.
-
Subsequent Cleaning: Wash the glassware with soap and water. Depending on institutional policy, subsequent rinses may be disposed of down the drain.
-
Surface Decontamination: For benches and other surfaces, wipe down with a detergent solution followed by a solvent such as 70% ethanol. All cleaning materials (wipes, bench paper) should be disposed of as solid hazardous waste.
Mandatory Visualizations
Logical Workflow for JWH-011 Disposal
Caption: A logical workflow for the proper disposal of JWH-011.
Signaling Pathway for Safe Handling and Disposal
Caption: Key steps in the safe handling and disposal of JWH-011.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
